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  • Product: N-(5-amino-2-methylphenyl)-2-methylpropanamide
  • CAS: 926212-85-3

Core Science & Biosynthesis

Foundational

"N-(5-amino-2-methylphenyl)-2-methylpropanamide" CAS number lookup

This technical guide details the chemical identity, synthesis, and application of N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS 926212-85-3). CAS Registry Number: 926212-85-3[1][2][3][4][5] Executive Summary N-(5-a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS 926212-85-3).

CAS Registry Number: 926212-85-3[1][2][3][4][5]

Executive Summary

N-(5-amino-2-methylphenyl)-2-methylpropanamide is a specialized aniline building block used primarily in medicinal chemistry for the synthesis of Type II Kinase Inhibitors . It serves as a critical pharmacophore scaffold, providing a "hinge-binding" or "solvent-front" motif often found in Bcr-Abl, JAK, and c-Kit inhibitors.

Its structural significance lies in the regioselective placement of the amide and amine groups : the isobutyryl amide provides a hydrophobic interaction handle (and metabolic stability compared to acetamides), while the free amine at the 5-position allows for coupling with heteroaromatic cores (e.g., pyrimidines, quinolines).

Primary Utility: Intermediate for small molecule drug discovery (Kinase inhibition). Key Characteristic: Regio-defined diamine derivative (prevents isomeric mixtures common in direct alkylation).

Chemical Identity & Structural Analysis[1][4]

PropertySpecification
IUPAC Name N-(5-amino-2-methylphenyl)-2-methylpropanamide
Common Synonyms N-(5-amino-2-methylphenyl)isobutyramide; 3-Isobutyramido-4-methylaniline
CAS Number 926212-85-3
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
SMILES CC1=C(C=C(C=C1)N)NC(=O)C(C)C
InChI Key MWGOOIPMWLYOOW-UHFFFAOYSA-N
Appearance Off-white to pale brown solid
Melting Point 138–142 °C (Predicted)
Structural Logic

The molecule consists of a toluene core substituted at the:

  • C1 Position: Isobutyramide group (Amide).

  • C2 Position: Methyl group (Ortho to amide).

  • C5 Position: Primary Amine (Meta to amide, Para to methyl).

Critical Design Feature: The steric bulk of the isobutyryl group (vs. a simple acetyl) increases lipophilicity and can induce specific conformational constraints in the final drug molecule, often improving selectivity for kinase pockets.

Synthesis & Manufacturing Protocol

Objective: Synthesize CAS 926212-85-3 with >98% regiochemical purity.

Challenge: Direct acylation of 2,5-diaminotoluene is not recommended . The amino group at position 5 (meta to methyl) is less sterically hindered than the amino group at position 2 (ortho to methyl). Direct acylation would preferentially yield the wrong isomer (N-(3-amino-4-methylphenyl)isobutyramide).

Solution: The "Nitro-Reduction Route" guarantees the correct regiochemistry by acylating the mono-amine precursor before generating the second amine.

Reaction Workflow (Graphviz)

SynthesisPathway Start 2-Methyl-5-nitroaniline (CAS 99-55-8) Inter Intermediate: N-(2-methyl-5-nitrophenyl)isobutyramide Start->Inter Acylation (Regiospecific) Reagent1 Isobutyryl Chloride (Base: TEA/DIPEA) Reagent1->Inter Product Product (CAS 926212-85-3): N-(5-amino-2-methylphenyl)-2-methylpropanamide Inter->Product Reduction Reagent2 H2 / Pd-C (Catalytic Hydrogenation) Reagent2->Product

Figure 1: Regioselective synthesis pathway ensuring amide formation at the sterically hindered C2-position.

Detailed Methodology
Step 1: Acylation (Amide Formation)
  • Reagents: 2-Methyl-5-nitroaniline (1.0 eq), Isobutyryl chloride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Protocol:

    • Dissolve 2-methyl-5-nitroaniline in anhydrous DCM under N₂ atmosphere.

    • Cool to 0°C. Add Triethylamine.

    • Dropwise add Isobutyryl chloride (maintaining temp < 5°C to control exotherm).

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Validation: TLC should show disappearance of the aniline starting material.

    • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then NaHCO₃, then Brine. Dry over MgSO₄ and concentrate.

    • Intermediate: N-(2-methyl-5-nitrophenyl)isobutyramide.

Step 2: Nitro Reduction
  • Reagents: H₂ gas (balloon or 3 atm), 10% Pd/C catalyst (5-10 wt%).

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve the nitro-intermediate in Methanol.

    • Add Pd/C catalyst carefully (under inert gas to prevent ignition).

    • Purge system with H₂. Stir vigorously at RT for 4–12 hours.

    • Validation: Monitor by LC-MS for the mass shift (M+ - 30 + 4 = M-26? No. -O2 +H2. Mass change: -32 + 4 = -28? No. Nitro (-NO2, 46) -> Amine (-NH2, 16). Mass loss of 30).

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

    • Purification: Recrystallization from EtOAc/Hexanes if necessary.

Applications in Drug Discovery

This compound is a High-Value Pharmacophore for Kinase Inhibitor optimization.

Type II Kinase Inhibitors

Many kinase inhibitors (like Imatinib) bind to the inactive conformation (DFG-out) of the kinase. They often require a "linker" segment that connects the hinge-binding motif to a hydrophobic pocket.

  • The Aniline Nitrogen (Position 5) acts as the nucleophile to couple with the kinase "head" (e.g., a chloropyrimidine or quinoline).

  • The Amide (Position 1) interacts with solvent-exposed residues or specific hydrophobic gates, modulating solubility and permeability.

SAR (Structure-Activity Relationship) Exploration

Medicinal chemists use CAS 926212-85-3 to explore the "Amide Scan" :

  • Replacing a standard Acetamide (Methyl) with Isobutyramide (Isopropyl) tests the size of the hydrophobic pocket in the target protein.

  • If the isopropyl group improves potency, it suggests a larger hydrophobic pocket is available, often improving selectivity against off-target kinases with smaller pockets.

Analytical Characterization (Expected)

To validate the identity of CAS 926212-85-3, ensure the following signals are present:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.0–9.2 ppm: Singlet (1H), Amide NH.

    • δ 6.8–7.0 ppm: Multiplet (3H), Aromatic protons (C3, C4, C6).

    • δ 4.8–5.0 ppm: Broad Singlet (2H), Aniline NH₂.

    • δ 2.5–2.6 ppm: Septet (1H), Isobutyryl CH (methine).

    • δ 2.0–2.1 ppm: Singlet (3H), Aryl-Methyl.

    • δ 1.0–1.1 ppm: Doublet (6H), Isobutyryl Methyls.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 193.13 m/z.

Safety & Handling

  • Hazard Classification: Irritant. Potential Skin Sensitizer (typical of anilines).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary. N-(5-amino-2-methylphenyl)-2-methylpropanamide (CID 12333548). National Center for Biotechnology Information. Link

  • ChemicalBook. CAS 926212-85-3 Product Entry.[1][2][3][4][5]Link

  • GuideChem. N-(5-amino-2-methylphenyl)-2-methylpropanamide Synthesis and Suppliers.Link

  • Nagar, B., et al. "Structural Basis for the Autoinhibition of c-Abl Tyrosine Kinase." Cell, 2003. (Contextual reference for the structural logic of aniline-amide scaffolds in kinase inhibition). Link

Sources

Exploratory

"N-(5-amino-2-methylphenyl)-2-methylpropanamide" physical and chemical characteristics

This guide serves as a technical monograph for N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS: 926212-85-3), a specialized aniline-derived building block. It is engineered for medicinal chemistry applications, parti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS: 926212-85-3), a specialized aniline-derived building block. It is engineered for medicinal chemistry applications, particularly in the synthesis of Type II Kinase Inhibitors where the N-(2-methyl-5-aminophenyl) motif acts as a critical linker scaffold (similar to the structural logic found in Imatinib and Nilotinib).

[1][2][3][4]

Executive Summary & Application Scope

N-(5-amino-2-methylphenyl)-2-methylpropanamide is a bifunctional aromatic scaffold characterized by a sterically defined amide "tail" and a reactive primary amine "head." It serves as a high-value intermediate for Fragment-Based Drug Discovery (FBDD).

  • Primary Utility: Synthesis of multi-ring kinase inhibitors. The free amine at position 5 allows for coupling with heterocyclic cores (e.g., pyrimidines, quinolines), while the isobutyryl amide moiety provides a hydrophobic interaction motif often required for occupancy of the allosteric pocket (e.g., DFG-out conformation).

  • Chemical Class: Substituted Acylanilide / Phenylenediamine derivative.

Physicochemical Profiling

The following data aggregates experimental values and consensus computational predictions to establish a baseline for handling and formulation.

Table 1: Core Physical & Chemical Properties[5]
PropertyValue / DescriptionContext
CAS Number 926212-85-3 Unique Identifier
Molecular Formula C₁₁H₁₆N₂O-
Molecular Weight 192.26 g/mol Fragment-sized (<300 Da)
Appearance Off-white to pale beige solidOxidation sensitive (amine)
Predicted LogP 0.62 – 2.17Note 1
H-Bond Donors 2 (Amide NH, Amine NH₂)Critical for binding
H-Bond Acceptors 2 (Amide Carbonyl, Amine N)-
Rotatable Bonds 2Rigid aromatic core
Topological PSA ~55.1 ŲGood membrane permeability
pKa (Calculated) ~4.5 (Aniline amine)Weakly basic

Note 1 (Lipophilicity): Databases vary significantly. Hit2Lead reports a LogP of 0.62, while ChemScene reports 2.17. Based on the structural summation of the lipophilic isobutyryl group and the tolyl core, the 2.17 value is more mechanistically probable for the neutral molecule, suggesting moderate lipophilicity suitable for crossing cell membranes.

Synthetic Methodology (Protocol)

This section details a robust, two-step synthesis starting from commercially available 2-methyl-5-nitroaniline . This route prioritizes regioselectivity and yield.

Reaction Scheme Logic
  • Acylation: Selective formation of the amide at the more nucleophilic amine (in the precursor, only one amine is present).

  • Reduction: Chemoselective reduction of the nitro group to the final amine without affecting the amide bond.

Step 1: Acylation (Formation of Nitro-Intermediate)
  • Precursor: 2-Methyl-5-nitroaniline (CAS: 99-55-8).

  • Reagent: Isobutyryl chloride (1.1 equiv).

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Procedure:

  • Dissolve 2-methyl-5-nitroaniline in DCM at 0°C under N₂ atmosphere.

  • Add TEA slowly to scavenge HCl.

  • Dropwise add Isobutyryl chloride over 30 minutes. Maintain temp < 5°C to prevent bis-acylation.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted aniline), then Sat. NaHCO₃, then Brine. Dry over MgSO₄.

  • Yield: Expect >90% of N-(2-methyl-5-nitrophenyl)isobutyramide.

Step 2: Hydrogenation (Nitro Reduction)
  • Substrate: N-(2-methyl-5-nitrophenyl)isobutyramide.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.

  • H₂ Source: Hydrogen balloon (1 atm) or Ammonium Formate (Transfer hydrogenation).

Procedure:

  • Suspend substrate and Pd/C in Methanol.

  • Purge system with N₂, then introduce H₂.

  • Stir vigorously at RT for 6–12 hours. Monitor by TLC (Polarity shift: Nitro is less polar; Amine is more polar/streaking).

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pyrophoric catalyst.

  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Recrystallization from EtOAc/Hexane if necessary.

Visualization: Synthetic Pathway

SynthesisRoute SM 2-Methyl-5-nitroaniline (CAS 99-55-8) Inter Intermediate: N-(2-methyl-5-nitrophenyl) isobutyramide SM->Inter Acylation (DCM, 0°C) Reagent1 Isobutyryl Chloride + TEA Reagent1->Inter Product FINAL PRODUCT: N-(5-amino-2-methylphenyl)- 2-methylpropanamide Inter->Product Reduction (RT, 1 atm) Reagent2 H2 / Pd-C (Methanol) Reagent2->Product

Figure 1: Two-step synthetic pathway ensuring regiochemical integrity of the amide bond.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

  • δ 9.0–9.2 ppm (s, 1H): Amide NH .

  • δ 6.8–7.1 ppm (m, 3H): Aromatic ring protons (1,2,4-substitution pattern). Look for the doublet of the proton ortho to the methyl and the singlet ortho to the amide.

  • δ 4.8–5.0 ppm (br s, 2H): Primary Amine NH₂ (Exchangeable with D₂O).

  • δ 2.5–2.6 ppm (m, 1H): Isobutyryl methine CH (Septet).

  • δ 2.0–2.1 ppm (s, 3H): Aryl Methyl group.

  • δ 1.0–1.1 ppm (d, 6H): Isobutyryl Methyl groups.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion: [M+H]⁺ = 193.27 m/z .

  • Fragmentation: Loss of isopropyl group or cleavage of the amide bond may be observed at higher collision energies.

Handling, Stability & Safety

Stability Profile
  • Oxidation: The primary aniline amine is susceptible to oxidation (browning) upon exposure to air and light.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.

  • Hydrolysis: The amide bond is stable at neutral pH but will hydrolyze under strong acidic (pH < 1) or basic (pH > 12) conditions at elevated temperatures.

Safety Protocol (GHS Classification Inference)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Typical for anilines).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H317: May cause an allergic skin reaction (Sensitizer).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

Structural Context in Drug Design

This molecule is a "privileged scaffold." The diagram below illustrates how this fragment integrates into a larger Kinase Inhibitor architecture (Type II binding mode).

Pharmacophore Tail Hydrophobic Tail (Isobutyryl Group) Linker Amide Bond (H-Bond Donor/Acceptor) Tail->Linker Target Target Pocket: Allosteric / Hydrophobic II Tail->Target Occupancy Core Phenyl Ring (Scaffold) Linker->Core Linker->Target H-Bonding (Glu/Asp) Head Primary Amine (C5) (Coupling Site for Heterocycle) Core->Head Head->Target Solvent Front Interaction

Figure 2: Pharmacophore mapping of the N-(5-amino-2-methylphenyl)-2-methylpropanamide fragment.

References

  • Synthetic Methodology: General reduction of nitroanilines. ResearchGate (Contextual synthesis of phenylaminopyrimidines). Retrieved from [Link]

  • Computed Properties: PubChem Compound Summary for N-(5-amino-2-methylphenyl)-4-methylbenzamide (Analogous Structure). National Library of Medicine. Retrieved from [Link]

Foundational

"N-(5-amino-2-methylphenyl)-2-methylpropanamide" crystal structure analysis

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of N-(5-amino-2-methylphenyl)-2-methylpropanamide Authored by: A Senior Application Scientist Abstract The determination of a molecule's three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of N-(5-amino-2-methylphenyl)-2-methylpropanamide

Authored by: A Senior Application Scientist

Abstract

The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and physical properties, which is of paramount importance in the field of drug development and materials science. This guide provides a comprehensive, in-depth technical overview of the methodologies required for the crystal structure analysis of the novel compound N-(5-amino-2-methylphenyl)-2-methylpropanamide. As no public crystallographic data for this specific molecule currently exists, this document serves as a prospective guide for researchers, outlining the critical steps from synthesis and crystallization to data collection, structure solution, and refinement. By leveraging established protocols and drawing parallels with structurally related compounds, this whitepaper offers field-proven insights and a robust framework for obtaining a high-quality crystal structure.

Introduction: The Rationale for Structural Elucidation

N-(5-amino-2-methylphenyl)-2-methylpropanamide belongs to a class of substituted aniline derivatives. The spatial arrangement of the amine, methyl, and propanamide functional groups on the phenyl ring dictates the molecule's steric and electronic properties. These, in turn, influence its intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for crystal packing and, ultimately, its macroscopic properties like solubility, melting point, and bioavailability.

A definitive crystal structure analysis, primarily through single-crystal X-ray diffraction, provides unambiguous information on bond lengths, bond angles, and molecular conformation.[1][2][3] This data is invaluable for:

  • Drug Design and Development: Understanding the molecule's shape and hydrogen bonding potential can inform its interaction with biological targets.

  • Polymorph Screening: Identifying different crystalline forms (polymorphs) is crucial as they can have different physical properties and therapeutic efficacy.

  • Materials Science: The crystal packing reveals insights into the material's stability and other solid-state characteristics.

This guide will delineate the complete workflow for the crystal structure analysis of N-(5-amino-2-methylphenyl)-2-methylpropanamide, providing both the theoretical underpinnings and practical, step-by-step protocols.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for a successful diffraction experiment. This begins with the synthesis of the pure compound, followed by a meticulous crystallization process.

Synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide

While a specific synthetic route for N-(5-amino-2-methylphenyl)-2-methylpropanamide is not widely published, a plausible and established method involves the acylation of a substituted aniline. A general protocol, adapted from similar syntheses, is provided below.[4][5]

Protocol 2.1: Synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-methyl-3-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Acylation: Cool the solution in an ice bath and add 1.1 equivalents of isobutyryl chloride dropwise with stirring. Allow the reaction to proceed to completion, monitoring by thin-layer chromatography.

  • Work-up: Quench the reaction with a saturated sodium bicarbonate solution and extract the product into an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Reduction of the Nitro Group: The resulting N-(2-methyl-5-nitrophenyl)-2-methylpropanamide is then reduced. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like ammonium formate or hydrogen gas.[6]

  • Purification: The final product, N-(5-amino-2-methylphenyl)-2-methylpropanamide, should be purified by column chromatography or recrystallization to achieve high purity, which is essential for successful crystallization.

Growing Diffraction-Quality Single Crystals

The goal of crystallization is to produce a single, well-ordered crystal of suitable size (typically 0.1-0.5 mm in each dimension).

Protocol 2.2: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a good solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the drop reduces the compound's solubility, promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.

  • Temperature Gradient: Slowly cool a saturated solution to induce crystallization. This can be done by placing the solution in a refrigerator or by using a programmable cooling device.

The choice of method and solvents is often empirical, and a screening approach using multiple techniques and solvent systems is recommended.

Data Collection: Probing the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[7][8]

Figure 1: Overall workflow for crystal structure analysis.

Protocol 3.1: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer. The instrument consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector.[7]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal through a series of angles.

  • Data Integration and Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data is used to solve and refine the crystal structure.[9][10]

Protocol 4.1: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods. This provides a preliminary model of the molecule's structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various metrics, such as the R-factor (agreement index), goodness-of-fit, and residual electron density maps. The IUCr's checkCIF service is an essential tool for validation.[11]

Data Presentation and Interpretation

The final results of the crystal structure analysis are presented in a standardized format, typically in a Crystallographic Information File (CIF).[11][12][13][14][15] This file contains all the necessary information about the crystal, the experiment, and the final refined structure.

Crystal Data and Structure Refinement Table

The following table presents a hypothetical but realistic summary of the crystal data and refinement parameters for N-(5-amino-2-methylphenyl)-2-methylpropanamide, modeled after data for similar compounds.

Parameter Value
Empirical Formula C₁₁H₁₆N₂O
Formula Weight 192.26
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5(1) Å, b = 12.0(1) Å, c = 10.5(1) Å, β = 95.0(1)°
Volume 1067(2) ų
Z 4
Calculated Density 1.196 Mg/m³
Absorption Coefficient 0.080 mm⁻¹
F(000) 416
Crystal Size 0.30 x 0.20 x 0.15 mm
Theta Range for Data Collection 2.5 to 27.5°
Reflections Collected 10000
Independent Reflections 2500 [R(int) = 0.04]
Completeness to Theta = 27.5° 99.5%
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters 2500 / 0 / 128
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.120
R indices (all data) R1 = 0.060, wR2 = 0.135
Largest Diff. Peak and Hole 0.30 and -0.25 e.Å⁻³
Interpretation of Structural Features

The refined structure would reveal key details about N-(5-amino-2-methylphenyl)-2-methylpropanamide:

  • Molecular Conformation: The dihedral angle between the phenyl ring and the amide plane would be determined, indicating any twist in the molecule.

  • Intramolecular Hydrogen Bonding: The presence of any intramolecular hydrogen bonds, for example, between the amide N-H and the amino group, would be confirmed.

  • Intermolecular Interactions: The crystal packing would be analyzed to identify intermolecular hydrogen bonds (e.g., involving the amino and amide groups) and other interactions like C-H···π or π-π stacking. These interactions are crucial for the stability of the crystal lattice.

Hydrogen_Bonding_Scheme cluster_Molecule1 Molecule A cluster_Molecule2 Molecule B (Symmetry-related) A_NH2 N-H (Amino) B_CO C=O (Amide) A_NH2->B_CO N-H···O Hydrogen Bond A_CO C=O (Amide) B_NH2 N-H (Amino) B_NH2->A_CO N-H···O Hydrogen Bond

Figure 2: Potential intermolecular hydrogen bonding network.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of N-(5-amino-2-methylphenyl)-2-methylpropanamide. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a high-quality crystal structure. The resulting structural information will be invaluable for understanding the fundamental properties of this molecule and will provide a solid foundation for its potential applications in drug discovery and materials science.

The final crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to benefit the wider scientific community.[16][17][18] Publication of the structure in a peer-reviewed journal, such as Acta Crystallographica Section E, would also be a standard step.[19][20][21][22]

References

  • Acta Crystallographica Section E. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • CIF 1.1 syntax specification. (2005). International Union of Crystallography. Retrieved from [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

  • Wikipedia. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

  • Structure refinement: Some background theory and practical strategies. (2006). ResearchGate. Retrieved from [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (1995). PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-amino-2-methylphenyl)propanamide. Retrieved from [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (2011). Bulgarian Chemical Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (2011). ResearchGate. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]

  • Acta Crystallographica Section E-Crystallographic Communications - Impact Factor, Quartile, Ranking. (n.d.). WoS Journal Info. Retrieved from [Link]

  • New Tricks of the Trade for Crystal Structure Refinement. (2017). ACS Central Science. Retrieved from [Link]

  • Short Guide to CIFs. (n.d.). CCDC. Retrieved from [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved from [Link]

  • ISSN 1600-5368 (Online) | Acta crystallographica. Section E. (n.d.). The ISSN Portal. Retrieved from [Link]

  • Structure solution and refinement: introductory strategies. (n.d.). Retrieved from [Link]

  • What is Single Crystal X-ray Diffraction?. (2020). YouTube. Retrieved from [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (1995). Retrieved from [Link]

  • PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. (2011). Retrieved from [Link]

  • submit an article to Acta Crystallographica Section E. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • How to: Use Cambridge Structural Database Subsets. (2022). YouTube. Retrieved from [Link]

  • Structure refinement: some background theory and practical strategies. (n.d.). MIT. Retrieved from [Link]

  • Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved from [Link]

  • Introduction to Powder Crystallographic Information File (CIF). (n.d.). Retrieved from [Link]

  • Cambridge Structural Database System - Software. (n.d.). UCLA. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection for N-(5-amino-2-methylphenyl)-2-methylpropanamide

Topic: Technical Guide on the Solubility Profiling of N-(5-amino-2-methylphenyl)-2-methylpropanamide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Profe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide on the Solubility Profiling of N-(5-amino-2-methylphenyl)-2-methylpropanamide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS: 926212-85-3), also known as N-(5-amino-2-methylphenyl)isobutyramide , is a critical aniline-based building block used in the synthesis of small molecule kinase inhibitors and pharmaceutical intermediates.[1][2] Its dual functionality—possessing both a nucleophilic primary amine and a robust amide backbone—presents unique solubility challenges during process development, purification, and formulation.

This guide provides a comprehensive technical analysis of the compound's solubility behavior. It synthesizes physicochemical predictions with empirical solvent selection strategies to assist researchers in optimizing reaction media, crystallization processes, and stock solution preparation.

Physicochemical Characterization & Structural Analysis

Before establishing a solubility protocol, we must understand the molecular forces at play. The solubility of CAS 926212-85-3 is governed by the competition between its lipophilic tolyl core and its polar functional groups.

Molecular Identity
  • IUPAC Name: N-(5-amino-2-methylphenyl)-2-methylpropanamide[1][2][3][4][5]

  • CAS Number: 926212-85-3[1][2][4][6]

  • Molecular Formula: C₁₁H₁₆N₂O[4][5][6]

  • Molecular Weight: 192.26 g/mol [5][6]

  • Key Functional Groups:

    • Primary Amine (-NH₂): Basic center (pKa ~4–5), H-bond donor/acceptor.

    • Amide (-NH-CO-): H-bond donor/acceptor, rigid linker.

    • Tolyl Core & Isopropyl Group: Lipophilic domains driving non-polar interactions.

Theoretical Solubility Parameters

Based on Quantitative Structure-Property Relationship (QSPR) modeling and analog comparison:

ParameterValue (Est.)Implication for Solubility
LogP (Octanol/Water) 1.5 – 2.1Moderate lipophilicity. Poor water solubility; good solubility in organic solvents.
TPSA (Topological Polar Surface Area) ~55 ŲPermeable; suggests solubility in polar aprotic solvents.
H-Bond Donors 2Capable of strong interaction with protic solvents (MeOH, EtOH).
H-Bond Acceptors 2Good interaction with water/alcohols, but limited by the hydrophobic scaffold.

Solubility Profile by Solvent Class

The following classification is derived from the compound's "like-dissolves-like" interactions. These profiles should serve as the baseline for experimental verification.

High Solubility Solvents (The "Stock" Solvents)
  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc.

  • Mechanism: These polar aprotic solvents disrupt the intermolecular hydrogen bonding of the crystal lattice (amide-amide interactions) while accommodating the aromatic core via dipole-dipole interactions.

  • Application: Preparation of high-concentration stock solutions (>50 mM) for biological assays or reaction feeds.

Moderate Solubility Solvents (Reaction & Crystallization Media)
  • Solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Dichloromethane (DCM).

  • Mechanism:

    • Alcohols: The hydroxyl groups engage in H-bonding with the amine and amide carbonyl. However, solubility decreases as the alkyl chain of the alcohol lengthens.

    • Chlorinated/Esters: Good solvation of the hydrophobic tolyl/isopropyl regions but weaker interaction with the polar centers.

  • Application: These are ideal candidates for recrystallization . A common strategy involves dissolving in hot Ethanol and cooling, or using an Ethanol/Water anti-solvent system.

Low Solubility Solvents (Anti-Solvents)
  • Solvents: Water (neutral pH), Hexane, Heptane, Diethyl Ether.

  • Mechanism:

    • Water: The hydrophobic effect of the aromatic ring and isopropyl group dominates, preventing dissolution despite the polar groups. Note: Solubility in water increases drastically at acidic pH (< pH 4) due to protonation of the primary amine.

    • Alkanes: Lack the polarity to overcome the crystal lattice energy (H-bonds) of the solid.

  • Application: Used to crash out the product during purification (e.g., adding Hexane to an Ethyl Acetate solution).

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise data, a "Shake-Flask" method coupled with HPLC quantification is the gold standard. Do not rely on visual estimation for critical development steps.

Workflow Diagram

SolubilityWorkflow Start Start: Solid Sample (CAS 926212-85-3) SolventSelect Select Solvent Panel (Polar, Non-polar, Aprotic) Start->SolventSelect Saturation Add Excess Solid to Solvent (Create Saturated Suspension) SolventSelect->Saturation Equilibration Equilibrate (Shake 24h @ 25°C) Saturation->Equilibration Filtration Filter Supernatant (0.45 µm PTFE/Nylon) Equilibration->Filtration Dilution Dilute for HPLC (Mobile Phase Compatible) Filtration->Dilution Analysis HPLC-UV Quantification (Compare to Standard Curve) Dilution->Analysis

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility profiling.

Detailed Methodology

Reagents:

  • Test Compound: N-(5-amino-2-methylphenyl)-2-methylpropanamide (>98% purity).[1][4]

  • Solvents: HPLC Grade (MeOH, ACN, Water, DMSO, etc.).

Step-by-Step Procedure:

  • Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL HPLC vial or microcentrifuge tube.

  • Solvent Addition: Add 200 µL of the target solvent.

    • Observation: If it dissolves immediately, the solubility is >50 mg/mL. Add more solid until a suspension persists.

  • Equilibration: Agitate the suspension at 25°C (or target temp) for 24 hours using a thermomixer or shaker plate (approx. 500–800 rpm).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm or 0.45 µm syringe filter. Critical: Ensure the filter membrane is compatible with the solvent (e.g., use PTFE for aggressive organics).

  • Quantification:

    • Dilute the supernatant 100-fold or 1000-fold with mobile phase (e.g., 50:50 ACN:Water).

    • Inject onto HPLC (C18 Column, UV detection @ 254 nm).

    • Calculate concentration using a pre-established calibration curve.

Solubility Optimization Logic

When designing a process, you often need to modulate solubility. Use the diagram below to understand the interaction mechanisms.

InteractionLogic Compound N-(5-amino-2-methylphenyl)- 2-methylpropanamide HBond H-Bonding (Amide/Amine) Compound->HBond VdW Van der Waals (Tolyl/Isopropyl) Compound->VdW Ionization Ionization (Amine Protonation) Compound->Ionization Protic Alcohols/Water (Competes for H-Bonds) HBond->Protic Soluble if Polarity Matches Aprotic DMSO/DMF (Accepts H-Bonds) HBond->Aprotic High Solubility NonPolar Hexane/Toluene (Lipophilic Interaction) VdW->NonPolar Moderate Solubility Acidic Acidic Buffer (pH < pKa) Ionization->Acidic High Solubility (Salt Formation)

Figure 2: Mechanistic drivers of solubility. Manipulating pH or solvent polarity shifts the dominant interaction.

pH-Dependent Solubility (The "Salt Switch")

The primary amine at position 5 is the key lever for aqueous solubility.

  • Neutral pH (7.0): The molecule is uncharged and hydrophobic. Solubility is low.

  • Acidic pH (< 4.0): The amine becomes protonated (-NH₃⁺). This ionic species is highly water-soluble.

  • Protocol: To dissolve in water for biological injection, use 0.1 M HCl or formulation vehicles containing citric acid/saline, then adjust slowly if necessary, watching for precipitation.

Data Summary Table (Predicted Ranges)

Note: Values are estimated ranges for process design; experimental validation is required.

SolventSolubility ClassEstimated Range (mg/mL)Primary Utility
DMSO Very High> 100Stock Solutions, Screening
DMF Very High> 100Synthesis Reaction Media
Methanol High20 – 50Transfer Solvent, HPLC Diluent
Ethanol Moderate10 – 30Crystallization (Hot)
DCM Moderate10 – 30Extraction (Organic Phase)
Ethyl Acetate Moderate5 – 20Extraction / Work-up
Water (pH 7) Poor< 0.5Anti-solvent / Wash
Water (pH 2) High> 50Aqueous Formulation (Salt form)
Hexane Very Poor< 0.1Anti-solvent (Precipitation)

References

  • ChemScene . N-(5-Amino-2-methylphenyl)isobutyramide Product Data. Retrieved from

  • Hit2Lead . Compound Profile: N-(5-amino-2-methylphenyl)-2-methylpropanamide.[1][2][3][4][5] Retrieved from

  • PubChem . N-(5-amino-2-methylphenyl)-4-methylbenzamide (Structural Analog Analysis). National Library of Medicine. Retrieved from

  • GuideChem . Chemical Properties and Suppliers for CAS 926212-85-3. Retrieved from

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Standard Protocol Reference).

Sources

Foundational

Technical Guide: Stability Profiling and Storage Protocols for N-(5-amino-2-methylphenyl)-2-methylpropanamide

[1] CAS Number: 926212-85-3 Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol Synonyms: N-(5-amino-2-methylphenyl)isobutyramide[1] Executive Summary: Chemical Identity & Criticality N-(5-amino-2-methylphenyl)-2-methylpro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 926212-85-3 Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol Synonyms: N-(5-amino-2-methylphenyl)isobutyramide[1]

Executive Summary: Chemical Identity & Criticality

N-(5-amino-2-methylphenyl)-2-methylpropanamide is a specialized bifunctional intermediate often utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and other heterocyclic active pharmaceutical ingredients (APIs).[1][2] Structurally, it possesses two distinct nitrogen centers: a robust secondary amide (isobutyramide) and a reactive primary aromatic amine (aniline) at the 5-position.[1]

The Stability Paradox: While the amide linkage provides structural rigidity and resistance to hydrolysis, the electron-rich primary aniline moiety renders the compound susceptible to oxidative degradation and photolytic coupling.[1] This guide defines the protocols to mitigate these risks, ensuring the integrity of this building block in drug development workflows.

Physicochemical Stability Profile

The stability of this compound is governed by the competing reactivities of its functional groups.[1]

ParameterRisk LevelMechanistic Insight
Oxidation High The free amine (-NH₂) at position 5 is electron-rich (activated by the phenyl ring).[1] Exposure to air leads to the formation of N-oxides, hydroxylamines, and eventual polymerization into colored azo-species (browning).[1]
Hydrolysis Low The 2-methylpropanamide (isobutyryl) group is sterically hindered and electronically stable.[1] Hydrolysis requires extreme pH (<1 or >13) and elevated temperatures.[1]
Photolysis Medium Aromatic amines are photosensitive.[1] UV absorption can trigger radical formation, accelerating oxidative degradation.[1]
Hygroscopicity Low-Medium While not highly hygroscopic, moisture can catalyze surface oxidation.[1]
Degradation Pathways Visualization

The following diagram illustrates the primary degradation vectors requiring control.

DegradationPathways cluster_legend Legend Compound N-(5-amino-2-methylphenyl)- 2-methylpropanamide Oxidation Oxidative Degradation (Air/Light) Compound->Oxidation O2 / hν Hydrolysis Hydrolytic Cleavage (Strong Acid/Base) Compound->Hydrolysis pH < 1 or > 13 Product_Ox Quinone Imines / Azo Dimers (Colored Impurities) Oxidation->Product_Ox Product_Hyd 2,5-Diaminotoluene + Isobutyric Acid Hydrolysis->Product_Hyd key Red Arrow = Primary Risk Dashed Arrow = Secondary Risk

Figure 1: Mechanistic degradation pathways. Oxidative coupling is the primary storage failure mode.[1]

Storage & Handling Protocols

To maintain purity >98% over extended periods (12-24 months), the following "Chain of Custody" storage protocol is mandatory.

The "Dark & Dry" Standard[1]
  • Temperature: Store at 2°C to 8°C for long-term storage (>3 months). Room temperature (20-25°C) is acceptable for active use (<4 weeks) if inerted.[1]

  • Atmosphere: Argon or Nitrogen overlay is critical.[1] The primary amine is an oxygen scavenger; headspace air must be displaced.[1]

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.[1] Avoid clear glass to prevent photolytic activation.[1]

Re-test Dates
  • Initial Retest: 12 months from manufacture.[1]

  • Subsequent Retest: Every 6 months.

  • Critical Check: Visual inspection.[1] Any transition from off-white/beige to brown/dark orange indicates significant oxidation (>1-2% impurity).[1]

Analytical Monitoring: Validated HPLC Method

Do not rely on generic gradients. The following Reverse-Phase HPLC method is optimized to separate the parent compound from its likely polar oxidation byproducts and non-polar dimers.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the amine).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).[1]

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.01090Linear Ramp
18.01090Wash
18.1955Re-equilibration
23.0955End
Sample Preparation[1]
  • Solvent: Dissolve 10 mg of substance in 10 mL of 50:50 Water:Acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (nylon filters may bind the amine).[1]

  • Stability: Inject within 4 hours of preparation; solutions may oxidize in the autosampler if not capped.

Forced Degradation Workflow (Stress Testing)

To validate the storage conditions or qualify a new supplier, perform this rapid stress test.

StressTest cluster_conditions Stress Conditions Start Sample: 1 mg/mL Solution Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Oxidation Oxidation 3% H2O2, RT, 2h Start->Oxidation Thermal Thermal/Photo 80°C / UV Light, 24h Start->Thermal Analysis Analyze via HPLC (Method Sec 4.1) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Criteria Acceptance Criteria: Recovery > 90% No single impurity > 1% Analysis->Criteria

Figure 2: Forced degradation protocol for stability validation.

Safety & HSE Context

  • GHS Classification: Warning.[1][3] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]

  • Handling: Use a fume hood.[1] The amine functionality implies potential sensitization.[1]

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (nitrogen oxides generation).[1]

References

  • ICH Guidelines . (2003).[1] Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] Retrieved February 2, 2026, from [Link]

  • PubChem . (n.d.).[1][4] Compound Summary: N-(5-amino-2-methylphenyl)propanamide (Analogous Structure).[1][2][5] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link][1]

Sources

Foundational

"N-(5-amino-2-methylphenyl)-2-methylpropanamide" literature review and background

This guide provides an in-depth technical analysis of N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS 926212-85-3), a specialized building block used primarily in the synthesis of Type II kinase inhibitors. Optimized...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS 926212-85-3), a specialized building block used primarily in the synthesis of Type II kinase inhibitors.

Optimized Synthesis, Characterization, and Application in Kinase Inhibitor Design

Executive Summary & Strategic Significance

N-(5-amino-2-methylphenyl)-2-methylpropanamide is a critical diamine scaffold. Structurally, it consists of a toluene core substituted with an isobutyryl-protected amine at the ortho position (relative to the methyl) and a free amine at the meta position.

In drug discovery, this molecule serves as a "linker-head" motif. The isobutyryl group provides steric bulk and hydrophobic interaction potential (often targeting the "gatekeeper" region of a kinase ATP-binding pocket), while the free amine at position 5 serves as a reactive handle for attaching hinge-binding heterocycles (e.g., pyrimidines, quinolines) or urea linkages.

Key Applications:

  • p38 MAPK Inhibitors: Used to construct the amide-phenyl-urea backbone common in anti-inflammatory candidates.

  • BCR-ABL/c-KIT Inhibitors: A structural analog to the Imatinib intermediate, offering altered solubility and binding kinetics due to the aliphatic isobutyryl group replacing the traditional benzoyl moiety.

  • Fragment-Based Drug Discovery (FBDD): A validated fragment for probing solvent-accessible pockets in tyrosine kinases.

Chemical Identity & Physical Properties[1][2][3][4][5]

The following data consolidates physical constants and identifiers for accurate registry and procurement.

PropertySpecification
Chemical Name N-(5-amino-2-methylphenyl)-2-methylpropanamide
Synonyms N-(5-amino-2-methylphenyl)isobutyramide; 3-Isobutyramido-4-methylaniline
CAS Number 926212-85-3
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Core Scaffold 2,5-Diaminotoluene (functionally differentiated)
pKa (Calc.) ~4.5 (Aniline amine), ~14.5 (Amide)
LogP 1.2 - 1.5 (Estimated)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in Water
Appearance Off-white to pale beige crystalline solid

Synthetic Methodology (High-Fidelity Protocol)

The most robust synthetic route avoids the regioselectivity issues of acylating 2,5-diaminotoluene directly. Instead, we utilize a Nitro-Reduction Strategy . This ensures the isobutyryl group is installed exclusively at the N1 position before the N5 amine is generated.

Reaction Scheme Visualization

SynthesisPathway SM Starting Material 2-Methyl-5-nitroaniline (CAS 99-55-8) Inter Intermediate 1 N-(2-methyl-5-nitrophenyl) isobutyramide SM->Inter Step 1: Acylation (0-5°C) Reagent1 Isobutyryl Chloride (TEA / DCM) Reagent1->Inter Product Target Product N-(5-amino-2-methylphenyl)- 2-methylpropanamide Inter->Product Step 2: Reduction (RT, 3 atm) Reagent2 H2 / Pd-C (MeOH) Reagent2->Product

Caption: Two-step regioselective synthesis starting from 2-methyl-5-nitroaniline.

Step 1: Acylation of 2-Methyl-5-nitroaniline

Objective: Install the isobutyryl "tail" while the C5 position is protected as a nitro group.

  • Charge: Load a reactor with 2-methyl-5-nitroaniline (1.0 eq) and Dichloromethane (DCM, 10 vol).

  • Base Addition: Add Triethylamine (TEA, 1.2 eq) or Pyridine. Cool the mixture to 0–5°C.

  • Acylation: Add Isobutyryl chloride (1.05 eq) dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent bis-acylation or exotherms.

  • Workup: Stir at Room Temperature (RT) for 2 hours. Quench with water. Wash the organic layer with 1N HCl (to remove excess TEA) and then Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Heptane if necessary.

    • Intermediate: N-(2-methyl-5-nitrophenyl)isobutyramide.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reveal the C5 amine without reducing the amide or the aromatic ring.

  • Solvent: Dissolve the nitro-intermediate in Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading, 50% wet).

  • Hydrogenation: Pressurize with Hydrogen gas (H₂) to 3 atm (45 psi) or use a hydrogen balloon for small scales. Stir vigorously at RT for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Safety: Keep catalyst wet to prevent pyrophoric ignition.

  • Purification: Concentrate the filtrate. The product often solidifies. If the color is dark (oxidation), purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).

Quality Control & Analytical Standards

To validate the identity and purity of the synthesized material, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • δ 9.20 ppm (s, 1H): Amide -NH - (Exchangeable).

  • δ 6.80 - 7.10 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern). Look for the doublet at C3/C4 and the singlet at C6.

  • δ 4.85 ppm (s, 2H): Free Amine -NH ₂ (Broad, Exchangeable). Note: If this signal is missing, the reduction failed.

  • δ 2.60 ppm (m, 1H): Methine of Isopropyl group (-CH (CH₃)₂).

  • δ 2.05 ppm (s, 3H): Aryl-Methyl (-Ar-CH ₃).

  • δ 1.10 ppm (d, 6H): Methyls of Isopropyl group (-CH(CH ₃)₂).

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).

  • Common Impurities:

    • Unreduced Intermediate: N-(2-methyl-5-nitrophenyl)isobutyramide (Late eluter).

    • Bis-amide: If Step 1 used excess chloride and high temp, the aniline nitrogen might be bis-acylated (Rare).

    • Oxidation Products: Azo-dimers (Colored impurities) if exposed to air/light for prolonged periods.

Handling, Safety, and Stability

As a substituted aniline derivative, this compound requires strict industrial hygiene protocols.

Hazard ClassRisk DescriptionMitigation Strategy
Acute Toxicity Potential for methemoglobinemia (characteristic of anilines).Handle in a fume hood; wear nitrile gloves and lab coat.
Genotoxicity Aromatic amines are structural alerts for mutagenicity (GTI).Treat as a potential mutagen until Ames test data confirms otherwise. Avoid dust generation.
Stability Amine is prone to oxidation (browning) upon air exposure.Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light.
Genotoxic Impurity (GTI) Control Strategy

In drug development, the 2-methyl-5-nitroaniline starting material is a known mutagen.

  • Purge Factor: The reduction step and subsequent crystallization must demonstrate a "Purge Factor" >1000x for the nitro-aniline starting material.

  • Testing: Final API synthesized from this intermediate must be tested for trace levels of the nitro-precursor (Limit typically < 10 ppm).

References

  • PubChem Compound Summary. "N-(5-amino-2-methylphenyl)propanamide and related structures.

  • GuideChem Chemical Database. "N-(5-amino-2-methylphenyl)-2-methylpropanamide CAS 926212-85-3 Properties and Suppliers."

  • BenchChem Technical Data.

  • ChemicalBook. "2-Methyl-5-nitroaniline Synthesis and Reaction Conditions."

  • LGC Standards.

Protocols & Analytical Methods

Method

Application Note: Regioselective Acylation of 4-Methyl-3-aminoaniline for the Synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide

Abstract This application note provides a comprehensive technical guide for the synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide via the regioselective acylation of 4-methyl-3-aminoaniline (also known as 2,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide via the regioselective acylation of 4-methyl-3-aminoaniline (also known as 2,4-diaminotoluene). The protocol addresses the critical challenge of achieving mono-acylation on the less sterically hindered and more nucleophilic amino group. This document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for purification and characterization.

Introduction: The Importance of Selective Acylation

N-(5-amino-2-methylphenyl)-2-methylpropanamide and its analogues are valuable intermediates in medicinal chemistry and materials science. The selective introduction of an acyl group onto a diamine scaffold is a fundamental transformation that allows for the stepwise construction of more complex molecules, such as active pharmaceutical ingredients (APIs). The starting material, 4-methyl-3-aminoaniline, presents a common synthetic challenge: how to selectively acylate one of two electronically and sterically distinct amino groups.[1] This guide provides a robust and reproducible method to favor the formation of the desired N-(5-amino-2-methylphenyl)-2-methylpropanamide isomer.

The Chemistry: Understanding Regioselectivity

The key to this synthesis is controlling the regioselectivity of the acylation reaction. 4-Methyl-3-aminoaniline possesses two primary amino groups at positions 1 and 3 (or 3 and 4 depending on numbering conventions). The amino group para to the methyl group (position 1) is generally more nucleophilic due to the electron-donating nature of the methyl group, which increases the electron density on the nitrogen atom. Conversely, the amino group meta to the methyl group (position 3) is less activated.

However, steric hindrance also plays a crucial role.[2][3] The methyl group ortho to the amino group at position 2 creates a more sterically hindered environment compared to the amino group at position 5. Therefore, acylation is kinetically favored at the less sterically encumbered and more electronically activated amino group. In the case of 4-methyl-3-aminoaniline, this is the amino group at the 3-position (para to the methyl group), leading to the desired product.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the more reactive nitrogen atom of 4-methyl-3-aminoaniline attacks the electrophilic carbonyl carbon of the acylating agent, isobutyryl chloride. A tertiary amine base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

This protocol is designed for the synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide on a laboratory scale.

Materials and Equipment
Reagents Grade Supplier
4-Methyl-3-aminoaniline (2,4-Diaminotoluene)≥98%Sigma-Aldrich
Isobutyryl chloride (2-Methylpropanoyl chloride)≥98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (Saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Ethyl acetateHPLC grade
HexanesHPLC grade
Equipment
Round-bottom flask with magnetic stir bar
Addition funnel
Condenser and inert gas (N₂ or Ar) inlet
Magnetic stir plate with cooling bath (ice/water)
Separatory funnel
Rotary evaporator
Flash chromatography system
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-methyl-3-aminoaniline and TEA in anhydrous DCM B Cool to 0 °C in an ice bath A->B C Slowly add isobutyryl chloride dropwise via addition funnel B->C D Stir at 0 °C for 30 min, then warm to room temperature C->D E Monitor reaction by TLC D->E F Quench with water E->F G Wash with sat. NaHCO₃ F->G H Wash with brine G->H I Dry organic layer (MgSO₄) H->I J Concentrate in vacuo I->J K Purify crude product by flash column chromatography J->K L Obtain pure N-(5-amino-2-methylphenyl) -2-methylpropanamide K->L

Caption: Workflow for the synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-methyl-3-aminoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add isobutyryl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The starting diamine should be consumed, and a new, less polar spot corresponding to the mono-acylated product should appear.

  • Work-up: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(5-amino-2-methylphenyl)-2-methylpropanamide.

Safety and Handling

  • 4-Methyl-3-aminoaniline (2,4-Diaminotoluene): This compound is toxic and a suspected carcinogen and mutagen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Isobutyryl chloride: This is a corrosive and lachrymatory liquid. It reacts violently with water to produce HCl gas. Handle in a fume hood and wear appropriate PPE.

  • Triethylamine and Dichloromethane: These are volatile and flammable liquids. Avoid inhalation and skin contact.

Characterization and Expected Results

The final product, N-(5-amino-2-methylphenyl)-2-methylpropanamide, should be characterized to confirm its identity and purity.

  • Appearance: Expected to be an off-white to light brown solid.

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group, the isobutyryl group, and the two distinct amine protons (one amide NH and one free NH₂).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including N-H stretches for the amine and amide, and a strong C=O stretch for the amide carbonyl.

  • Purity: Purity should be assessed by HPLC or NMR. A typical yield for this type of reaction is in the range of 70-85%.

Troubleshooting

  • Formation of Di-acylated Product: If a significant amount of the di-acylated byproduct is observed, it indicates that the reaction conditions were not selective enough. To mitigate this, ensure slow, dropwise addition of the isobutyryl chloride at 0 °C. Using a slight sub-stoichiometric amount of the acylating agent (e.g., 0.95 eq) can also favor mono-acylation, at the cost of incomplete conversion of the starting diamine.

  • Low Yield: Low yields may result from incomplete reaction or loss during work-up and purification. Ensure all reagents are anhydrous, as moisture will consume the acyl chloride. Monitor the reaction to completion by TLC before quenching.

Conclusion

The protocol described in this application note provides a reliable method for the regioselective mono-acylation of 4-methyl-3-aminoaniline to produce N-(5-amino-2-methylphenyl)-2-methylpropanamide. By carefully controlling the reaction conditions, particularly the temperature and the rate of addition of the acylating agent, high selectivity for the desired product can be achieved. This method is a valuable tool for chemists working on the synthesis of complex molecules for pharmaceutical and materials applications.

References

  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved February 10, 2026, from [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (n.d.). Google Patents.
  • Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • A Study on Electrophilic Aromatic Substitution of Acetanilide. (n.d.). ijarsct.co.in. Retrieved February 10, 2026, from [Link]

  • Diacyl Disulfide: A Reagent for Chemoselective Acylation of Phenols Enabled by 4-(N,N-Dimethylamino)pyridine Catalysis. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. (2013). PMC. Retrieved February 10, 2026, from [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2002). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 10, 2026, from [Link]

  • Steric and Electronic Effects on the Reduction of O-Silylated Aromatic Ketoximes with Borane. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • N-(5-amino-2-methylphenyl)propanamide. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • 4-methyl-m-phenylenediamine - Substance Information. (n.d.). ECHA. Retrieved February 10, 2026, from [Link]

  • 4-Methyl-m-phenylenediamine. (n.d.). ChemBK. Retrieved February 10, 2026, from [Link]

  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. (2021). PMC. Retrieved February 10, 2026, from [Link]

  • CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. (n.d.). Google Patents.
  • 2,4-Diaminotoluene. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Synthetic methods for 1,3-diamines. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • WO1993020038A1 - Selective n-acylation of amino alcohols. (n.d.). Google Patents.
  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 10, 2026, from [Link]

  • m-Phenylenediamine. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. (n.d.). Justus-Liebig-Universität Gießen. Retrieved February 10, 2026, from [Link]

  • Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • 1,3-Benzenediamine, 4-methyl-. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]

Sources

Application

Technical Application Note: Purification Strategies for N-(5-amino-2-methylphenyl)-2-methylpropanamide

This Application Note is designed for researchers and process chemists requiring high-purity isolation of N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS: 926212-85-3). As a Senior Application Scientist, I have struc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS: 926212-85-3).

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of this molecule—namely, the oxidation potential of the free amine and the solubility balance of the isobutyryl-amide moiety.

Executive Summary & Molecule Analysis

N-(5-amino-2-methylphenyl)-2-methylpropanamide (also known as N-(5-amino-2-methylphenyl)isobutyramide) is a functionalized aniline derivative often encountered in the synthesis of kinase inhibitors (structural analog to Imatinib intermediates).

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • CAS: 926212-85-3[1][2][3][4]

  • Molecular Formula:

    
    [1][5]
    
  • Molecular Weight: 192.26 g/mol [4][5]

  • Key Functional Groups:

    • Primary Amine (C-5): Electron-rich, prone to oxidation (browning) and salt formation.

    • Amide Linkage: Provides hydrogen bond donor/acceptor sites, increasing lattice energy.

    • Tolyl Core: Lipophilic backbone.

Purification Challenge: The molecule possesses "Schizophrenic Solubility"—the amide/amine groups demand polarity, while the methyl-phenyl/isobutyryl groups demand lipophilicity. Furthermore, the electron-rich aniline moiety makes the compound sensitive to air oxidation during hot filtration.

Solvent Selection Strategy (Hansen Solubility Logic)

We utilize a "Like Dissolves Like" approach refined by Hansen Solubility Parameters (HSP). The target molecule requires a solvent system that disrupts the intermolecular hydrogen bonding of the amide at high temperatures but facilitates lattice reformation upon cooling.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ClassificationApplication Note
Ethanol / Water 80:20 to 90:10 Polar Protic / Anti-solventPrimary Recommendation. Excellent recovery yield. Water acts as a powerful anti-solvent to force precipitation of the hydrophobic tolyl core.
Toluene 100%Aromatic / Non-polarSecondary. Best for removing polar impurities (salts, inorganic catalysts). Requires higher temperatures to dissolve the amide.
Ethyl Acetate / Hexane 60:40Polar Aprotic / Non-polarUseful if the crude material is very oily. Hexane drives the precipitation of the solid.

Detailed Experimental Protocol

Phase A: Preparation & Dissolution

Objective: Complete solvation of the target molecule while minimizing thermal exposure to prevent amine oxidation.

  • Inerting: Flush the reaction vessel (round-bottom flask) with Nitrogen (

    
    ) or Argon. The 5-amino group is susceptible to oxidative degradation, often turning the solution pink/brown.
    
  • Solvent Charge: Add Ethanol (95%) to the crude solid.

    • Ratio: Start with 5 mL solvent per gram of crude solid (5 vol).

  • Heating: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Observation: If the solid does not dissolve completely after 10 minutes at reflux, add Ethanol in 0.5 vol increments.

  • Anti-Solvent Addition (Optional but Recommended): Once dissolved, add hot Water dropwise until a faint turbidity (cloudiness) persists, then add just enough hot Ethanol to clear the solution again. This establishes the "Saturation Point."

Phase B: Hot Filtration (Critical Step)

Objective: Remove insoluble mechanical impurities (dust, inorganic salts).

  • Setup: Use a pre-heated glass funnel with a fluted filter paper or a sintered glass funnel.

    • Why Pre-heat? To prevent premature crystallization on the filter, which leads to yield loss.

  • Filtration: Rapidly filter the hot solution into a clean, pre-warmed receiving flask.

  • Color Correction: If the solution is dark brown/black, treat with activated charcoal (5 wt%) for 10 minutes at reflux prior to filtration.

Phase C: Controlled Nucleation & Growth

Objective: Grow large, pure crystals that exclude impurities from the lattice.

  • Slow Cooling: Allow the filtrate to cool to room temperature (RT) undisturbed.

    • Rate: Approx.

      
       per minute. Do not use an ice bath immediately. Rapid cooling traps impurities (occlusion).
      
  • Seeding (If necessary): If no crystals form at

    
    , add a "seed crystal" of pure material or scratch the glass wall with a glass rod to induce nucleation.
    
  • Final Crystallization: Once a slurry forms at RT, cool the flask to

    
     (ice bath) for 1 hour to maximize yield.
    
Phase D: Isolation & Drying
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol/Water (50:50) mixture.

    • Caution: Do not use pure ethanol for washing, as it may redissolve the product.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
    • Safety: Ensure the vacuum trap is working to capture solvent vapors.

Process Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the purification process.

RecrystallizationProtocol Start Crude N-(5-amino-2-methylphenyl)- 2-methylpropanamide Dissolution Dissolve in Hot Ethanol (78°C) (Under N2 Atmosphere) Start->Dissolution CheckSolubility Is solution clear? Dissolution->CheckSolubility AddSolvent Add Solvent (+0.5 vol) CheckSolubility->AddSolvent No (Cloudy) Charcoal Add Activated Charcoal (If colored impurities) CheckSolubility->Charcoal Yes (Dark Color) Filter Hot Filtration (Remove insolubles) CheckSolubility->Filter Yes (Clear) AddSolvent->CheckSolubility Charcoal->Filter Cooling Slow Cooling to RT (Nucleation) Filter->Cooling IceBath Cool to 0-4°C (Maximize Yield) Cooling->IceBath Isolate Vacuum Filtration & Wash (Cold 50% EtOH) IceBath->Isolate Dry Vacuum Dry (40°C) Isolate->Dry

Figure 1: Decision logic for the recrystallization of N-(5-amino-2-methylphenyl)-2-methylpropanamide.

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Re-heat to dissolve. Add more solvent. Add a seed crystal at the cloud point.
Low Yield Too much solvent used or product is too soluble.Concentrate the mother liquor (filtrate) by rotary evaporation and repeat cooling.
Colored Crystals Oxidation of the amine.Recrystallize again using activated charcoal and ensure

purging.
Melting Point Depression Residual solvent or impurities.Dry for longer duration under high vacuum. Check NMR for solvent peaks.
Analytical Validation

To confirm success, the purified material must meet these criteria:

  • HPLC Purity: >99.0% (Area %).

  • Appearance: White to off-white crystalline solid.

  • 1H NMR: Confirm integrity of the 2-methyl and isobutyryl signals; ensure no solvent peaks remain [1].

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5291, Imatinib (Structural Analog Context). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

(Note: While specific peer-reviewed papers for the recrystallization of this exact intermediate are proprietary or sparse, the protocol above is derived from standard validated methods for structurally homologous aniline-amide pharmaceutical intermediates.)

Sources

Method

Application Note: N-(5-amino-2-methylphenyl)-2-methylpropanamide as a Scaffold for Type II Kinase Inhibitor Design

Topic: "N-(5-amino-2-methylphenyl)-2-methylpropanamide" as a scaffold for medicinal chemistry Content Type: Detailed Application Notes and Protocols [1] Executive Summary & Scientific Rationale N-(5-amino-2-methylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-(5-amino-2-methylphenyl)-2-methylpropanamide" as a scaffold for medicinal chemistry Content Type: Detailed Application Notes and Protocols

[1]

Executive Summary & Scientific Rationale

N-(5-amino-2-methylphenyl)-2-methylpropanamide (referred to herein as AMP-MPA ) represents a "privileged scaffold" in the design of tyrosine kinase inhibitors (TKIs).[1] Structurally, it mimics the hydrophobic "head" and "linker" regions found in blockbuster drugs like Imatinib and Nilotinib .

In medicinal chemistry, this molecule serves two critical functions:

  • Fragment-Based Drug Discovery (FBDD): It acts as a probe to explore the hydrophobic pocket (gatekeeper region) of kinases via the isobutyryl group, while the free amine at position 5 serves as a vector for extending into the ATP-binding site.

  • Synthetic Intermediate: It is a stable, modular building block for synthesizing "Type II" kinase inhibitors, which stabilize the inactive (DFG-out) conformation of the enzyme.

This guide provides a validated protocol for the synthesis, purification, and downstream application of AMP-MPA, ensuring high fidelity for SAR (Structure-Activity Relationship) libraries.[1]

Structural Biology & Pharmacophore Mapping

To use AMP-MPA effectively, researchers must understand its binding mode.[1] The molecule is designed to bridge the solvent-exposed region and the hydrophobic back-pocket of the kinase.[1]

Pharmacophore Visualization

The following diagram illustrates how AMP-MPA maps onto the typical Type II kinase inhibitor binding site.

PharmacophoreMap Scaffold AMP-MPA Scaffold Isobutyryl Isobutyryl Group (Hydrophobic Pocket) Scaffold->Isobutyryl Contains Aniline 2-Methyl Aniline Core (Structural Rigidifier) Scaffold->Aniline Core Amine 5-Amino Group (Linker / Nucleophile) Scaffold->Amine Functional Handle Target Kinase Domain (DFG-out) Isobutyryl->Target Van der Waals Interactions Aniline->Target Pi-Stacking Hinge Hinge Region (ATP Site) Amine->Hinge Coupling Site for Hinge Binder

Caption: Pharmacophore mapping of AMP-MPA showing the hydrophobic anchor (isobutyryl) and the vector for hinge-binder attachment (5-amino).

Protocol A: High-Fidelity Synthesis of AMP-MPA

Objective: Synthesize >98% pure AMP-MPA from commercially available 2-methyl-5-nitroaniline.[1] Scale: 10 mmol (approx. 2.0 g output).

Reagents & Equipment[1][2][3][4]
  • Starting Material: 2-methyl-5-nitroaniline (CAS: 99-55-8).[1]

  • Reagents: Isobutyryl chloride, Triethylamine (TEA), Dichloromethane (DCM), Pd/C (10%), Hydrogen gas (balloon or Parr shaker).

  • Equipment: 3-neck round bottom flask, ice bath, rotary evaporator, LC-MS.

Step-by-Step Methodology
Step 1: Regioselective Acylation

The amine at position 1 is nucleophilic, while the nitro group at position 5 is unreactive under these conditions.

  • Dissolution: Dissolve 2-methyl-5-nitroaniline (1.52 g, 10 mmol) in anhydrous DCM (20 mL) in a 100 mL round-bottom flask.

  • Base Addition: Add Triethylamine (1.67 mL, 12 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Isobutyryl chloride (1.15 mL, 11 mmol) over 15 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1N HCl (2 x 10 mL) to remove excess TEA, followed by sat. NaHCO3 (10 mL) and brine. Dry over Na2SO4 and concentrate.

    • Intermediate Product: N-(2-methyl-5-nitrophenyl)isobutyramide.[1] Yield: ~95%.

Step 2: Nitro Reduction (The Critical Step)

Reduction must be controlled to avoid reducing the amide bond or the aromatic ring.

  • Setup: Dissolve the intermediate from Step 1 in Methanol (30 mL).

  • Catalyst: Add 10% Pd/C (150 mg, 10 wt%). Safety: Add catalyst under nitrogen flow to prevent ignition.

  • Hydrogenation: Purge with H2 gas (balloon pressure is sufficient) and stir vigorously at RT for 4-6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.[1]

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane if necessary.[1]

Quality Control Specifications
ParameterAcceptance CriteriaMethod
Appearance Off-white to pale beige solidVisual
Purity > 98.0%HPLC (254 nm)
Identity M+H = 193.13LC-MS
1H NMR Distinct methyl doublet (isobutyryl)DMSO-d6

Protocol B: Library Generation (Urea Coupling)

Application: Using AMP-MPA to synthesize a library of urea-linked kinase inhibitors (similar to the Sorafenib/Linifanib mechanism).[1]

Mechanism: The free amine of AMP-MPA reacts with various isocyanates to form a urea linkage, a classic motif for hydrogen bonding with the kinase Glu/Asp backbone (DFG motif).

UreaSynthesis Start AMP-MPA Scaffold (Free Amine) Process Coupling Reaction THF, 0°C -> RT, 4h Start->Process Reagent Diverse Isocyanates (R-NCO) Reagent->Process Purification Precipitation / Filtration (No Column Required) Process->Purification Final Urea Inhibitor Library Purification->Final

Caption: Workflow for generating a urea-linked inhibitor library using AMP-MPA.

Experimental Procedure
  • Preparation: Prepare a 0.2 M stock solution of AMP-MPA in anhydrous THF.

  • Array: Aliquot 1 mL (0.2 mmol) into reaction vials.

  • Coupling: Add 1.1 equivalents of the desired isocyanate (e.g., phenyl isocyanate, 3-trifluoromethylphenyl isocyanate) to each vial.

  • Incubation: Shake at room temperature for 4 hours.

  • Isolation:

    • Most urea products will precipitate out of THF.

    • Add 2 mL of Hexane to force complete precipitation.[1]

    • Filter and wash with Et2O.[1]

  • Validation: Check purity via LC-MS. The Urea linkage is stable and provides a strong "glue" for kinase binding.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (Acylation).

    • Cause: Steric hindrance from the ortho-methyl group.[1]

    • Solution: Use a stronger base (Pyridine) as the solvent instead of DCM/TEA if conversion is <50%.

  • Issue: Oxidation of the final amine.

    • Cause: Anilines are air-sensitive.[1]

    • Solution: Store AMP-MPA under Argon at -20°C. If the solid turns brown, repurify via short silica plug (eluent: DCM:MeOH 95:5).[1]

References

  • Lombardo, L. J., et al. (2004).[2] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1] Journal of Medicinal Chemistry.

  • Zimmermann, J., et al. (1997). "Phenylamino-pyrimidine (PAP) - derivatives: a new class of tyrosine kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. (Foundational chemistry for 5-amino-2-methylphenyl scaffolds).

  • ChemScene. (n.d.). "N-(5-Amino-2-methylphenyl)isobutyramide Product Data." ChemScene Catalog.

  • Hit2Lead. (n.d.). "Compound BB-4029024 Data Sheet." ChemBridge.[1]

Sources

Application

"N-(5-amino-2-methylphenyl)-2-methylpropanamide" analytical method development (HPLC, GC)

Application Note: Strategic Analytical Development for N-(5-amino-2-methylphenyl)-2-methylpropanamide Part 1: Executive Summary & Molecular Profiling Context: N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS: 436089-0...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Analytical Development for N-(5-amino-2-methylphenyl)-2-methylpropanamide

Part 1: Executive Summary & Molecular Profiling

Context: N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS: 436089-02-0) is a critical "privileged scaffold" in the synthesis of Tyrosine Kinase Inhibitors (TKIs).[1] Structurally, it represents a lipophilic amide coupled with a reactive primary aniline.[1] It serves as a key building block—often a precursor to more complex intermediates like the Imatinib "Impurity C" core—or as a specific impurity in processes involving isobutyryl reagents.[1]

The Analytical Challenge: The molecule presents a classic "Aniline Paradox" in chromatography:

  • Basicity: The free amine (position 5) is prone to severe peak tailing due to silanol interactions on silica columns.[1]

  • Oxidation: The electron-rich aniline ring is susceptible to rapid oxidation (browning) in solution, necessitating rigorous sample handling.[1]

  • UV Response: While the aromatic ring provides UV signal, the lack of extensive conjugation (compared to final drug substances) requires optimized wavelength selection.[1]

Physicochemical Profile (Estimated):

  • Molecular Weight: 192.26 g/mol [1]

  • pKa (Base): ~4.5–5.0 (Aniline nitrogen).[1] The amide nitrogen is non-basic.[1]

  • LogP: ~1.5 (Moderately lipophilic).[1]

  • Solubility: Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water (pH dependent).[1]

Part 2: HPLC Method Development (The "Gold Standard")

Objective: Develop a robust, stability-indicating method capable of separating the target amine from its likely Nitro precursor (N-(2-methyl-5-nitrophenyl)-2-methylpropanamide) and oxidative degradants.[1]

Protocol A: High-pH Reversed-Phase HPLC (Recommended)

Rationale: Operating at high pH (pH > pKa + 2) keeps the aniline moiety uncharged (neutral).[1] This eliminates cation-exchange interactions with residual silanols, resulting in sharper peaks and higher loadability than acidic methods.[1]

ParameterSpecification
Column Waters XBridge C18 (or Agilent Zorbax Extend-C18) Dimensions: 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV at 240 nm (Primary) and 210 nm (Secondary)
Injection Vol 5–10 µL

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Elute polar salts)
15.0 90 Linear Gradient
18.0 90 Wash
18.1 5 Re-equilibration

| 23.0 | 5 | End |[1]

Expert Insight:

"If you observe 'fronting' peaks, it is likely due to sample solvent mismatch.[1] Dissolve the sample in 50:50 Water:Acetonitrile rather than 100% Acetonitrile to ensure focusing at the head of the column."

Protocol B: Acidic Ion-Pairing HPLC (Alternative)

Rationale: If high-pH columns are unavailable, use an acidic mobile phase.[1] However, to prevent tailing, a "sacrificial base" or ion-pairing logic is applied.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid + 5 mM Triethylamine (TEA) in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Note: The TEA competes for silanol sites, significantly improving the symmetry of the aniline peak.

Part 3: GC-FID/MS Method Development (Orthogonal Analysis)

Objective: Quantify residual solvents and confirm purity without liquid-phase matrix effects. Challenge: The amide and amine groups can hydrogen-bond with the GC liner, causing adsorption (loss of sensitivity).

Protocol C: Direct Injection GC-FID
ParameterSpecification
Column Agilent DB-35ms or Rtx-5 Amine Dimensions: 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (20:1), 260°C. Liner: Ultra Inert Deactivated Wool.[1]
Detector FID @ 300°C
Oven Program 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min)

Derivatization Strategy (For Trace Analysis): If peak tailing occurs or LOQ < 1 ppm is required, perform silylation:

  • Dissolve 10 mg sample in 1 mL Pyridine.

  • Add 200 µL BSTFA + 1% TMCS .

  • Incubate at 60°C for 30 mins.

  • Inject 1 µL. Result: The amine and amide protons are replaced by trimethylsilyl groups, rendering the molecule volatile and inert.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate chromatographic mode based on the specific analytical goal (Purity vs. Trace Impurity).

AnalyticalStrategy Start Target: N-(5-amino-2-methylphenyl)-2-methylpropanamide Goal_Purity Goal: Assay/Purity (>98%) Start->Goal_Purity Goal_Trace Goal: Trace Impurity/Genotox (<100 ppm) Start->Goal_Trace HPLC_Path HPLC-UV (Reversed Phase) Goal_Purity->HPLC_Path Goal_Trace->HPLC_Path Routine QC GC_Path GC-MS (Derivatized) Goal_Trace->GC_Path High Sensitivity Decision_pH pH Selection Strategy HPLC_Path->Decision_pH High_pH High pH (10.0) Ammonium Bicarbonate Decision_pH->High_pH Column supports pH>9 (e.g., XBridge) Low_pH Low pH (2.5) Phosphoric Acid + TEA Decision_pH->Low_pH Standard C18 (e.g., C18-Eclipse) Result_High Neutral Amine Sharp Peaks Long Column Life High_pH->Result_High Result_Low Protonated Amine Requires Ion-Pairing Robust UV Baseline Low_pH->Result_Low

Caption: Decision tree for selecting chromatographic conditions based on column availability and sensitivity requirements.

Part 5: Sample Preparation & Stability Protocol

The "Freshness" Rule: Primary aromatic amines oxidize to form azo-dimers and quinone-imines upon exposure to light and air.[1]

Protocol:

  • Diluent: Degassed Methanol:Water (80:20).[1][3]

  • Stabilizer: Add 0.1% (w/v) Ascorbic Acid or Sodium Metabisulfite to the diluent if the sample will sit in the autosampler for >4 hours.

  • Filtration: Use PTFE or Nylon 0.22 µm filters.[1] Avoid Cellulose Acetate (potential adsorption of amines).[1]

  • Vial: Amber glass with pre-slit PTFE/Silicone septa.

Part 6: Validation Criteria (ICH Q2)

To ensure the method is "Trustworthy" and self-validating, the following acceptance criteria should be met during transfer:

  • System Suitability:

    • Tailing Factor (Tf): < 1.5 (Strict control for amines).[1]

    • Resolution (Rs): > 2.0 between the Main Peak and the Nitro-precursor (which will elute later in RP-HPLC due to lack of polar NH2).[1]

  • Linearity:

    • Range: 0.1 µg/mL to 100 µg/mL.[1]

    • R² > 0.999.[1]

  • LOD/LOQ:

    • Expected LOQ: ~0.05 µg/mL (UV 240 nm).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 821314, N-(5-amino-2-methylphenyl)propanamide (Analogue).[1] Retrieved from [Link]

  • Waters Corporation. Method Development Guide: Effect of pH on the separation of basic compounds.[1] (Authoritative source on High-pH stability). Retrieved from [Link][1][4][5]

  • Agilent Technologies. Analysis of Primary Aromatic Amines by GC/MS. (Application Note on derivatization strategies). Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity Quantification of N-(5-amino-2-methylphenyl)-2-methylpropanamide in Biological Matrices via LC-MS/MS

This is a comprehensive Application Note and Protocol for the quantification of N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS 926212-85-3) in biological matrices. This guide is designed for bioanalytical scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the quantification of N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS 926212-85-3) in biological matrices. This guide is designed for bioanalytical scientists and follows FDA/EMA Bioanalytical Method Validation guidelines.

Abstract & Scope

This protocol details the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(5-amino-2-methylphenyl)-2-methylpropanamide . This molecule, a derivative of 2,5-diaminotoluene, is frequently encountered as a synthetic intermediate in the manufacturing of tyrosine kinase inhibitors (TKIs) or as a metabolite in toxicological studies.

Given its aniline-like structure and potential genotoxicity (PGI), high sensitivity (LLOQ < 1.0 ng/mL) and selectivity are paramount. This guide prioritizes Liquid-Liquid Extraction (LLE) to minimize matrix effects and maximize recovery of this moderately polar base.

Chemical Identity & Properties

Understanding the physicochemical properties is crucial for method design.

PropertyDetail
Chemical Name N-(5-amino-2-methylphenyl)-2-methylpropanamide
CAS Number 926212-85-3
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
LogP (Predicted) ~1.5 - 2.0 (Moderately Lipophilic)
pKa (Base) ~4.5 - 5.0 (Aniline nitrogen)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water

Mechanistic Insight: The molecule contains two nitrogen centers: a secondary amide (neutral) and a primary aromatic amine (weakly basic). At physiological pH (7.4), it exists largely in the neutral form, making it suitable for Liquid-Liquid Extraction (LLE) using organic solvents like MTBE or Ethyl Acetate. In acidic mobile phases (pH < 3), the primary amine becomes protonated (


), facilitating ESI+ detection.

Method Development Strategy

Internal Standard (IS) Selection
  • Gold Standard: Stable Isotope Labeled (SIL) analog (e.g.,

    
    -N-(5-amino-2-methylphenyl)-2-methylpropanamide).
    
  • Alternative: If SIL is unavailable, use a structural analog such as N-(5-amino-2-methylphenyl)acetamide or Tolbutamide (monitor retention time shift).

  • Protocol Requirement: This guide assumes the use of a generic structural analog (IS) if custom synthesis of SIL is not feasible.

Sample Preparation: Why LLE?

While Protein Precipitation (PPT) is faster, it often suffers from significant ion suppression for aniline derivatives in plasma. Liquid-Liquid Extraction (LLE) is chosen here to:

  • Remove phospholipids (major source of matrix effect).

  • Concentrate the sample (evaporation and reconstitution).

  • Target the neutral species by adjusting pH > pKa.

Chromatography

A C18 or Phenyl-Hexyl column is recommended. The Phenyl-Hexyl phase offers unique


 interactions with the aromatic ring of the analyte, often providing better selectivity against endogenous interferences than standard C18.

Experimental Workflow

BioanalyticalWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (10 µL Working Soln) Sample->IS_Add Buffer pH Adjustment (50 µL 5% NH4OH) IS_Add->Buffer Extract LLE Extraction (MTBE:EtOAc 80:20) Buffer->Extract Process Vortex (5 min) -> Centrifuge -> Freeze/Decant Extract->Process Evap Evaporate to Dryness (N2 stream @ 40°C) Process->Evap Recon Reconstitution (MeOH:H2O 50:50) Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for aniline derivatives in plasma.

Detailed Protocol

Reagents & Materials
  • Analyte Standard: >98% purity (e.g., from ChemScene, Hit2Lead).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, MTBE (Methyl tert-butyl ether), Ethyl Acetate.

  • Additives: Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
  • Matrix: Drug-free human plasma (K2EDTA).

Stock & Working Solutions
  • Stock Solution (1 mg/mL): Dissolve 1.0 mg of analyte in 1.0 mL DMSO. Store at -20°C.

  • Working Standard (WS): Serially dilute Stock in 50:50 MeOH:H2O to prepare calibration standards (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).

  • QC Samples: Prepare Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QCs in blank plasma.

Extraction Procedure (Step-by-Step)
  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL Eppendorf tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently.

  • Basification: Add 50 µL of 5% Ammonium Hydroxide. (Target pH ~9-10 to ensure the aniline is uncharged).

  • Extraction: Add 600 µL of Extraction Solvent (MTBE : Ethyl Acetate, 80:20 v/v).

    • Note: Ethyl acetate increases polarity slightly to ensure the amide part is extracted.

  • Agitation: Vortex vigorously for 10 minutes or shake at 1200 rpm.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean tube.

  • Drying: Evaporate under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water : ACN, 70:30). Vortex and centrifuge.

LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 6.0 | 5 |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
Analyte 193.1 123.1 3022Quantifier
193.1151.13015Qualifier
193.1106.13028Qualifier
  • Fragmentation Logic:

    • 
       193.1: 
      
      
      
    • 
       123.1: Loss of isobutyryl group (
      
      
      
      , 70 Da). Corresponds to the protonated diaminotoluene core.
    • 
       151.1: Loss of propene (42 Da) from the isopropyl group.
      

Validation Parameters (Acceptance Criteria)

Adhere to FDA Bioanalytical Method Validation Guidance (2018) .

  • Linearity:

    
     using 
    
    
    
    weighting. Range: 1.0 – 1000 ng/mL.
  • Accuracy & Precision:

    • Intra-run & Inter-run CV% < 15% (20% for LLOQ).

    • Accuracy within ±15% of nominal (±20% for LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF).

    • Acceptable range: 0.85 – 1.15.

  • Recovery:

    • Compare Pre-extraction spike vs. Post-extraction spike. Target > 60% consistent recovery.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Sensitivity Poor ionization or extraction loss.Switch to APCI if ESI is suppressed. Ensure pH > 9 during extraction to neutralize the amine.
Peak Tailing Interaction with silanols.Use a Charged Surface Hybrid (CSH) column or add 5mM Ammonium Formate to mobile phase.
Carryover Analyte sticking to injector.Use a needle wash of ACN:IPA:Water:FA (40:40:20:0.1) .
Instability Oxidation of aniline.Add Ascorbic Acid (0.1%) or Sodium Metabisulfite to the plasma during collection.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • ChemScene. (n.d.). N-(5-Amino-2-methylphenyl)isobutyramide Product Information. Retrieved October 26, 2023. Link

  • PubChem. (n.d.). Compound Summary for CAS 926212-85-3. National Center for Biotechnology Information. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide

Welcome to the technical support center for the synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important intermediate. Our focus is on providing practical, experience-driven advice to ensure a robust, safe, and efficient process.

The synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide is a multi-step process, each with its own set of potential difficulties. This guide is structured to address these challenges in a logical progression, from starting material to final product.

Workflow Overview: A Three-Stage Synthesis

The most common synthetic route to N-(5-amino-2-methylphenyl)-2-methylpropanamide can be broken down into three key stages. Understanding the potential pitfalls at each stage is crucial for a successful scale-up campaign.

Synthesis_Workflow cluster_0 Stage 1: Nitration cluster_1 Stage 2: Reduction cluster_2 Stage 3: Acylation A 2-Methylaniline (o-Toluidine) B 2-Methyl-5-nitroaniline A->B HNO₃ / H₂SO₄ C 2-Methyl-1,5-phenylenediamine B->C Reduction (e.g., H₂, Pd/C) D N-(5-amino-2-methylphenyl)- 2-methylpropanamide C->D Isobutyryl Chloride (Selective Acylation)

Caption: A typical three-stage synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide.

Part 1: Troubleshooting Guide for Synthesis Stages

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Stage 1: Nitration of 2-Methylaniline

The nitration of 2-methylaniline is a critical first step where regioselectivity and reaction control are paramount.

Q1: My nitration reaction is producing a significant amount of the wrong isomer (e.g., 3-nitro or 4-nitro). How can I improve the regioselectivity for 2-methyl-5-nitroaniline?

A1: This is a common challenge. The directing effects of the methyl and amino groups on the aromatic ring are key. To favor the 5-nitro isomer, it's crucial to control the form of the amino group.

  • Underlying Principle: In a strongly acidic medium, the amino group is protonated to form an anilinium ion (-NH3+). This protonated group is a meta-director. Since the methyl group is an ortho, para-director, the incoming nitro group will be directed to the position that is meta to the anilinium ion and para to the methyl group, which is the desired 5-position.[1]

  • Troubleshooting Steps:

    • Ensure Complete Protonation: Slowly add the 2-methylaniline to cold, concentrated sulfuric acid before adding the nitrating agent.[1] This ensures the formation of the anilinium salt, maximizing the meta-directing effect.

    • Temperature Control: Maintain a low temperature (typically -10 to 0 °C) throughout the addition of the nitric acid.[1][2] Excursions to higher temperatures can lead to side reactions and decreased selectivity.

    • Mixed Acid Composition: The ratio of sulfuric acid to nitric acid is important. A large excess of sulfuric acid helps to ensure complete protonation and acts as a dehydrating agent, driving the formation of the nitronium ion (NO2+).

Q2: I'm observing a dark, tar-like substance in my reaction mixture and my yield is low. What's causing this and how can I prevent it?

A2: The formation of tar is likely due to oxidation of the aniline starting material or the product by the nitric acid.

  • Causality: Aromatic amines are susceptible to oxidation, especially under strong oxidizing conditions. Localized high concentrations of nitric acid or elevated temperatures can exacerbate this issue.

  • Preventative Measures:

    • Slow Addition: Add the nitric acid dropwise to the solution of the anilinium salt. This prevents localized "hot spots" where the concentration of the oxidizing agent is high.

    • Efficient Stirring: Ensure vigorous agitation throughout the reaction to maintain homogeneity and dissipate heat effectively.

    • Temperature Management: Strict adherence to the recommended low temperature profile is critical to minimize oxidative side reactions.

Stage 2: Reduction of 2-Methyl-5-nitroaniline

The reduction of the nitro group to an amine is a standard transformation, but on a larger scale, the choice of reducing agent and reaction monitoring are key to success.

Q1: My reduction using catalytic hydrogenation (e.g., Pd/C) is sluggish or incomplete. What are the likely causes?

A1: Incomplete catalytic hydrogenation can be due to several factors related to the catalyst, substrate, or reaction conditions.

  • Troubleshooting Checklist:

    • Catalyst Activity:

      • Quality: Ensure you are using a high-quality catalyst from a reputable supplier. The age and storage conditions of the catalyst can affect its activity.

      • Poisoning: The starting material or solvent may contain impurities that can poison the palladium catalyst. Common poisons include sulfur, halides, and strong coordinating ligands. Consider pre-treating your starting material with activated carbon to remove potential poisons.

    • Hydrogen Pressure and Delivery:

      • Pressure: Ensure the hydrogen pressure is at the recommended level for the reaction. For some reductions, higher pressures are necessary.

      • Mass Transfer: On a larger scale, efficient mixing is crucial to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst. Inadequate agitation can be a limiting factor.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Alcohols like methanol or ethanol are commonly used. A patent for a similar reduction highlights the use of ester solvents with a Pd-C/ammonium formate system, which can sometimes improve performance and yield.[3]

Q2: I'm considering using a chemical reducing agent like tin(II) chloride or hydrazine. What are the scale-up considerations?

A2: While effective at the lab scale, chemical reducing agents have different challenges at a larger scale compared to catalytic hydrogenation.

Reducing AgentAdvantagesScale-Up Challenges
Tin(II) Chloride (SnCl₂) Reliable and well-established.Stoichiometric Waste: Generates large amounts of tin waste, which can be costly to dispose of and environmentally problematic. Work-up: The work-up often involves basification to precipitate tin salts, which can be cumbersome to filter on a large scale.
Hydrazine (N₂H₄) Can be cost-effective.Safety: Hydrazine is highly toxic and potentially explosive. Strict safety protocols and specialized equipment are required for its handling on a large scale. Catalyst Requirement: Often used with a catalyst like Raney nickel, which is pyrophoric and requires careful handling.[3][4]
  • Recommendation: For larger-scale production, catalytic hydrogenation is often preferred due to its cleaner reaction profile and reduced waste generation, despite the initial investment in high-pressure equipment.

Stage 3: Selective Acylation of 2-Methyl-1,5-phenylenediamine

This is often the most challenging step due to the presence of two nucleophilic amino groups.

Q1: My acylation reaction is producing a significant amount of the di-acylated byproduct. How can I improve the selectivity for mono-acylation?

A1: Achieving selective mono-acylation of a diamine is a classic challenge in organic synthesis. The key is to exploit the difference in reactivity between the two amino groups and carefully control the reaction conditions.

  • Reactivity Difference: The amino group at the 5-position is para to the methyl group, making it slightly more sterically hindered and electronically different from the amino group at the 1-position, which is ortho to the methyl group. The amino group ortho to the methyl group is generally more nucleophilic. However, the outcome can be highly dependent on the reaction conditions.

  • Strategies for Selective Mono-acylation:

    • Controlled Addition of Acylating Agent: Add the isobutyryl chloride slowly and at a low temperature to a solution of the diamine. This minimizes the chance of a second acylation event.

    • Stoichiometry: Use a slight excess of the diamine relative to the acylating agent. This statistically favors mono-acylation.[5]

    • Solvent and Base: The choice of solvent and base can influence the selectivity. A non-polar aprotic solvent may be preferred. The base should be chosen to scavenge the HCl byproduct without significantly increasing the nucleophilicity of the second amino group.

    • Alternative Acylating Agents: In some cases, using an anhydride instead of an acyl chloride can provide better selectivity, although the reaction may be slower.[6]

    • CO₂ as a Protective Agent: A novel approach involves the use of carbon dioxide to reversibly protect one of the amino groups as a carbamate, allowing for selective acylation of the other.[7]

Q2: I'm struggling with the purification of the final product from the unreacted diamine and the di-acylated impurity. What are some effective purification strategies?

A2: Purification can be challenging due to the similar polarities of the desired product, starting material, and di-acylated byproduct.

  • Purification Options:

    • Crystallization: This is the most desirable method for large-scale purification. A systematic solvent screening should be performed to identify a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution or have significantly different crystallization kinetics.

    • Column Chromatography: While effective at the lab scale, silica gel chromatography is often not economically viable for large-scale production. However, it can be useful for producing a high-purity reference standard.

    • Acid-Base Extraction: The basicity of the three components (diamine > mono-amide > di-amide) can be exploited. A carefully controlled pH extraction might allow for the separation of the more basic diamine from the less basic amides.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the critical safety considerations for scaling up this synthesis?

A: Each stage has specific safety hazards:

  • Nitration: Handling of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE). The reaction is highly exothermic and requires robust temperature control to prevent runaways.

  • Reduction: If using catalytic hydrogenation, the flammability of hydrogen gas and the pyrophoric nature of some catalysts (like Raney nickel) are major concerns. Ensure proper grounding of equipment and inerting procedures. If using hydrazine, its high toxicity and potential for explosion must be managed with extreme care.

  • Acylation: Isobutyryl chloride is corrosive and lachrymatory. The reaction releases HCl gas, which must be scrubbed.

Q: Which analytical techniques are most suitable for monitoring the progress and purity of the reactions?

A: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring reaction progress and determining the purity of the final product. A suitable method should be developed to resolve the starting materials, intermediates, product, and key impurities. Purity levels above 99.5% are often achievable.[3]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to get a qualitative assessment of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying unknown impurities.

Q: Are there any concerns about polymorphism in the final product?

A: Yes. Different solid forms (polymorphs) of the same compound can have significantly different physical properties, such as solubility, stability, and bioavailability, which are critical for pharmaceutical applications.[8] It is advisable to conduct a polymorph screen on the final product, especially if it is intended for use in a drug formulation.

References

  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • US10968192B2 - Crystalline solid forms of N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro.
  • EP0416118B1 - PRODUCTION OF p-PHENYLENEDIAMINES.
  • Acylation/alkylation of a diamine using acyl anhydride and alkyl halide-order preference. Sciencemadness Discussion Board.
  • 2-Methyl-5-nitroaniline synthesis. ChemicalBook.
  • Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitr
  • EP0974576A2 - Method of producing benzamide derivatives.
  • Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry (RSC Publishing).

Sources

Optimization

Technical Support Center: Optimizing N-(5-amino-2-methylphenyl)-2-methylpropanamide for Research

Executive Summary & Compound Profile You have inquired about N-(5-amino-2-methylphenyl)-2-methylpropanamide (referred to herein as AMMP-2 ). This compound is a critical building block, often utilized as a scaffold in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

You have inquired about N-(5-amino-2-methylphenyl)-2-methylpropanamide (referred to herein as AMMP-2 ). This compound is a critical building block, often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceutical candidates.[1][2]

While AMMP-2 has a relatively low LogP (~0.62), researchers frequently encounter "apparent" bioavailability issues.[1][2] These are often not due to lipophilicity, but rather crystal lattice energy (slow dissolution) and oxidative instability of the free amine.[1][2] This guide addresses how to formulate AMMP-2 to ensure consistent data in your PK/PD and efficacy studies.

Compound Snapshot
PropertyValueTechnical Implication
CAS Registry 926212-85-3Verification key for reagent sourcing.[1][2][3]
Molecular Weight 192.26 g/mol Small molecule; favorable for passive diffusion if uncharged.[1][2]
LogP (Predicted) ~0.62Moderately hydrophilic.[1][2] Issues are likely permeability or metabolism , not solubility.[1][2]
pKa (Aniline N) ~4.0 - 5.0Weak base.[1][2] Ionized in stomach (pH 1.2), neutral in intestine (pH 7.4).[1][2]
Key Functional Groups Primary Amine (-NH2), AmideRisk: The primary amine is susceptible to oxidation (browning) in solution.[1][2]

Formulation & Solubility Troubleshooting

Q: Why is my compound precipitating in PBS (pH 7.4) despite the low LogP?

A: This is a classic "intrinsic solubility" vs. "kinetic solubility" issue. While the LogP is low, the crystal lattice of the amide/aniline structure is stable.[1][2] At pH 7.4, the aniline is uncharged (neutral).[1][2] The neutral form has lower aqueous solubility than the ionized form.[1][2]

Protocol: The "pH-Switch" Dissolution Method To maximize concentration for stock solutions without precipitation:

  • Dissolve in Organic Phase first: Dissolve AMMP-2 in pure DMSO (Dimethyl Sulfoxide) at a concentration 100x your final target.[1][2]

  • Acidification (Optional but recommended): If using for oral gavage (PO), pre-solubilize in 0.1N HCl. The protonated amine (

    
    ) is highly soluble.[1][2]
    
  • Slow Dilution: Add the aqueous buffer to the organic phase slowly with vortexing, not the other way around, to prevent "crashing out."[1][2]

Q: What is the recommended vehicle for In Vivo PK studies (Rat/Mouse)?

A: To enhance bioavailability, we must address permeability and metabolic stability .[1][2] A simple saline solution is often insufficient for high-exposure studies.[1][2]

Recommended Formulation (Standard PK):

  • 5% DMSO (Solubilizer)[1][2]

  • 40% PEG 400 (Permeability enhancer & Cosolvent)[1][2]

  • 5% Tween 80 (Surfactant to prevent precipitation in the gut)[1][2]

  • 50% Water (or Saline)[1][2]

Method: Dissolve AMMP-2 in DMSO first.[1][2] Add PEG 400 and vortex.[1][2] Add Tween 80.[1][2] Finally, add water slowly.[1][2] This formulation is stable for up to 24 hours at room temperature.[1][2]

Bioavailability Enhancement Logic

The following diagram illustrates the decision matrix for optimizing the bioavailability of AMMP-2 based on your specific experimental bottleneck.

Bioavailability_Optimization Start Start: AMMP-2 Bioavailability Issue Identify Identify Limiting Factor Start->Identify Solubility Issue: Solubility (Precipitates in dose) Identify->Solubility Cloudy Solution Permeability Issue: Permeability (Low Cmax, High Solubility) Identify->Permeability Clear Solution, Low Blood Levels Metabolism Issue: Metabolism (Rapid Clearance/Oxidation) Identify->Metabolism High Metabolites in Plasma SaltForm Strategy: Salt Formation (Convert to HCl or Mesylate salt) Solubility->SaltForm Cosolvent Strategy: Co-Solvents (PEG400 / DMSO / Tween) Solubility->Cosolvent Lipid Strategy: Lipid Formulation (Labrasol / Capryol) Permeability->Lipid Prodrug Strategy: Chemical Modification (Mask Amine) Permeability->Prodrug Antioxidant Strategy: Add Antioxidant (Ascorbic Acid / Sodium Metabisulfite) Metabolism->Antioxidant Micronize Strategy: Saturation Dosing (Saturate enzymes) Metabolism->Micronize

Figure 1: Decision Matrix for troubleshooting AMMP-2 bioavailability.[1][2] Select the pathway matching your observation (Cloudy solution vs. Low blood exposure).[1][2]

Frequently Asked Questions (FAQs)

Q: The compound turns brown after 4 hours in solution. Is it still usable?

A: Proceed with Caution. The browning indicates oxidation of the primary aniline amine (


) to azo/nitroso species or polymerization.[1][2]
  • Prevention: Add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite to your aqueous vehicle immediately during preparation.[1][2]

  • Storage: Always store stock solutions in amber glass vials at -20°C. Do not subject to repeated freeze-thaw cycles.

Q: Can I use this compound in cell culture (In Vitro) without DMSO?

A: Likely not at high concentrations.[1][2] While water solubility exists, it is pH-dependent.[1][2] In cell media (pH 7.4), the neutral form may crash out at concentrations >100 µM.[2]

  • Recommendation: Use a DMSO stock (e.g., 10 mM).[1][2] Dilute into media such that the final DMSO concentration is <0.5% (usually non-toxic to cells).[1][2]

Q: I see two peaks on my HPLC. Is the compound impure?

A: Not necessarily.[1][2]

  • Rotamers: The amide bond (N-C=O) can exhibit restricted rotation, leading to cis/trans rotamers that resolve as split peaks on C18 columns.[1][2] Run the HPLC column at a higher temperature (40°C or 50°C) to coalesce the peaks.[2]

  • Hydrolysis: Check if the amide bond has hydrolyzed.[1][2] This usually requires harsh acidic/basic conditions, so it is less likely than oxidation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 821314, N-(5-amino-2-methylphenyl)propanamide (Related Structure & Properties). Retrieved from [Link][1][2]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.[1][2] (Foundational citation for LogP/Solubility logic).

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1][2] (Source for Formulation/Vehicle selection protocols).

Disclaimer: This guide is for research purposes only. The compound N-(5-amino-2-methylphenyl)-2-methylpropanamide is not approved for human therapeutic use.[1][2]

Sources

Reference Data & Comparative Studies

Validation

Structural &amp; Functional Analysis of N-(5-amino-2-methylphenyl)-2-methylpropanamide

This technical guide provides an in-depth comparative analysis of N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS: 926212-85-3), a critical building block in medicinal chemistry, particularly for the synthesis of Typ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS: 926212-85-3), a critical building block in medicinal chemistry, particularly for the synthesis of Type II kinase inhibitors and p38 MAP kinase modulators.

A Comparative Guide for Medicinal Chemistry Applications

Executive Summary & Chemical Profile

N-(5-amino-2-methylphenyl)-2-methylpropanamide (also known as N-(5-amino-o-tolyl)isobutyramide ) represents a "privileged scaffold" in drug discovery. It serves as a stable, lipophilic intermediate designed to introduce a specific steric profile into the "tail" region of kinase inhibitors. Unlike its acetamide analogs, the isobutyryl group provides enhanced metabolic stability and hydrophobic interaction potential, making it a superior choice for optimizing pharmacokinetic (PK) profiles.

Key Chemical Properties
PropertyValue / Description
CAS Number 926212-85-3
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
LogP (Predicted) ~1.68 - 2.17 (Moderate Lipophilicity)
pKa (Amine) ~4.5 (Aniline nitrogen)
Key Functionality Nucleophilic Handle: 5-Amino group (Primary amine)Structural Lock: Isobutyryl amide (Steric bulk)

Comparative Analysis: Analogs & Performance

In Structure-Activity Relationship (SAR) studies, this molecule is frequently compared against steric and electronic analogs to tune the binding affinity and metabolic half-life of the final drug candidate.

Comparison Table: Structural Analogs

The following table contrasts the target molecule with its direct analogs used in similar synthetic pathways.

FeatureTarget Molecule (Isobutyryl)Analog A (Acetyl)Analog B (Benzoyl)
Structure Name N-(5-amino-2-methylphenyl)-2-methylpropanamideN-(5-amino-2-methylphenyl)acetamideN-(5-amino-2-methylphenyl)benzamide
Steric Bulk High (Isopropyl group)Low (Methyl group)High (Phenyl ring)
Hydrolytic Stability High (Steric shielding protects amide bond)Moderate (Susceptible to amidases)High (Resonance stabilization)
Lipophilicity (LogP) ~2.1 (Optimized for cell permeability)~1.1 (More polar)~3.2 (Risk of poor solubility)
SAR Application Used to fill hydrophobic pockets (e.g., kinase allosteric sites).Used as a minimal steric probe.Used for π-π stacking interactions.
Mechanistic Insight: The "Steric Lock" Effect

The isobutyryl group functions as a conformational anchor. In many kinase inhibitors (e.g., p38 or Bcr-Abl inhibitors), the amide carbonyl forms a critical hydrogen bond with the protein backbone (often the "hinge" or "gatekeeper" region). The isopropyl group of the target molecule forces the phenyl ring into a specific torsion angle, reducing the entropic penalty upon binding compared to the more flexible acetyl analog.

Experimental Protocols

Protocol A: Selective Synthesis Workflow

Objective: Synthesize N-(5-amino-2-methylphenyl)-2-methylpropanamide from 2-methyl-5-nitroaniline without over-acylation.

  • Acylation Step :

    • Reagents : 2-methyl-5-nitroaniline (1.0 eq), Isobutyryl chloride (1.1 eq), Triethylamine (1.2 eq).

    • Solvent : Dichloromethane (DCM) at 0°C.

    • Procedure : Add isobutyryl chloride dropwise to the aniline solution. The steric bulk of the nitro group at position 5 prevents interference, but temperature control is crucial to avoid bis-acylation.

    • Checkpoint : Monitor by TLC (Hexane:EtOAc 7:3). Product (Nitro-intermediate) moves higher than starting material.

  • Reduction Step :

    • Reagents : Iron powder (5.0 eq), Ammonium chloride (saturated aq.), Ethanol.

    • Procedure : Reflux for 2-4 hours. Iron reduction is preferred over catalytic hydrogenation (Pd/C) if halogen substituents are present in downstream analogs, though Pd/C is cleaner for this specific molecule.

    • Workup : Filter through Celite, concentrate, and recrystallize from Ethanol/Water.

Protocol B: Metabolic Stability Assay (In Vitro)

Objective : Verify the resistance of the isobutyryl amide bond to enzymatic hydrolysis compared to the acetyl analog.

  • System : Rat Liver Microsomes (RLM) or recombinant carboxylesterase.

  • Method :

    • Incubate 1 µM test compound in PBS (pH 7.4) with RLM (0.5 mg/mL protein) and NADPH regenerating system.

    • Time points: 0, 15, 30, 60 min.

    • Analysis : Quench with Acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Expected Result : The Target Molecule should show >85% remaining after 60 min, whereas the Acetyl analog typically degrades to <50% due to faster hydrolysis.

Visualizations

Figure 1: Synthesis & Reactivity Logic

This diagram illustrates the selective synthesis pathway and the divergent reactivity of the final building block.

SynthesisPath Start 2-methyl-5-nitroaniline (Starting Material) Step1 Acylation (Isobutyryl Chloride, 0°C) Start->Step1 Inter Intermediate: N-(2-methyl-5-nitrophenyl)isobutyramide Step1->Inter Step2 Reduction (Fe/NH4Cl or H2/Pd) Inter->Step2 Final TARGET: N-(5-amino-2-methylphenyl)-2-methylpropanamide Step2->Final App1 Urea Formation (Reacts with Isocyanates) Final->App1 Nucleophilic Attack (5-NH2) App2 Amide Coupling (Reacts with Acid Chlorides) Final->App2

Caption: Selective synthesis pathway converting nitro-aniline to the target amino-amide scaffold, highlighting downstream utility.

Figure 2: Steric & Stability Comparison

A logical map comparing the target against its acetyl analog.

Comparison Center Amide Stability & Hydrophobicity Acetyl Acetyl Analog (Methyl Group) Center->Acetyl Target Target (Isobutyryl) (Isopropyl Group) Center->Target PropA Low Steric Bulk Rapid Hydrolysis Acetyl->PropA PropB High Steric Bulk Resists Hydrolysis Target->PropB PropC Optimized LogP (Better Permeability) Target->PropC

Caption: Comparative analysis showing how the isobutyryl group enhances stability and permeability compared to the acetyl analog.

References

  • Organic Chemistry Portal . (n.d.). Protecting Groups: Amides and Acetamides. (General reference for amide stability protocols). Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of N-(5-amino-2-methylphenyl)-2-methylpropanamide

Introduction: The Imperative of Structural Verification in Chemical Synthesis In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount. The synthesis of nove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification in Chemical Synthesis

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount. The synthesis of novel chemical entities, such as N-(5-amino-2-methylphenyl)-2-methylpropanamide, a compound with potential as a scaffold in medicinal chemistry due to its substituted aniline and amide functionalities, demands rigorous analytical validation. This guide provides an in-depth, field-proven methodology for the synthesis of this target molecule and, more critically, a comprehensive framework for its validation using a suite of spectral analysis techniques. We will not only detail the "how" but also the "why" behind the experimental choices, ensuring a self-validating system from reaction inception to final product confirmation. This approach is designed for researchers and professionals who require not just a protocol, but a deep understanding of the process, enabling them to troubleshoot and adapt as necessary.

The Synthetic Pathway: A Two-Step Approach to the Target Amide

The synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide is most logically approached via a two-step sequence: the acylation of a commercially available nitroaniline derivative, followed by the selective reduction of the nitro group. This strategy allows for the introduction of the amide functionality while the amine group is protected in its nitro form, preventing undesired side reactions.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product SM 2-Methyl-5-nitroaniline R1 Isobutyryl Chloride Pyridine, DCM, 0°C to rt Int N-(2-methyl-5-nitrophenyl)-2-methylpropanamide R1->Int Step 1: Acylation R2 H2 (1 atm), 10% Pd/C Ethanol, rt FP N-(5-amino-2-methylphenyl)-2-methylpropanamide R2->FP Step 2: Reduction

Caption: A two-step synthesis workflow for N-(5-amino-2-methylphenyl)-2-methylpropanamide.

Step 1: Acylation of 2-Methyl-5-nitroaniline

The first step involves the formation of an amide bond between 2-methyl-5-nitroaniline and isobutyryl chloride.

  • Protocol:

    • To a solution of 2-methyl-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add pyridine (1.2 eq).

    • Slowly add isobutyryl chloride (1.1 eq) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-methyl-5-nitrophenyl)-2-methylpropanamide.

  • Causality of Experimental Choices:

    • Anhydrous DCM: Prevents hydrolysis of the highly reactive isobutyryl chloride.

    • Pyridine: A mild base used to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.

    • 0°C Addition: The acylation is exothermic; initial cooling controls the reaction rate and minimizes potential side reactions.

Step 2: Catalytic Hydrogenation for Nitro Group Reduction

The reduction of the nitro group in the presence of an amide is a critical step that requires chemoselectivity. Catalytic hydrogenation is an excellent choice as it is highly efficient and typically does not affect the amide bond under mild conditions.[1][2]

  • Protocol:

    • Dissolve the crude N-(2-methyl-5-nitrophenyl)-2-methylpropanamide from Step 1 in ethanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Fit the reaction flask with a hydrogen-filled balloon and purge the system with hydrogen.

    • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 6-12 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-(5-amino-2-methylphenyl)-2-methylpropanamide.

  • Alternative Reduction Method: For substrates where catalytic hydrogenation may be problematic (e.g., presence of other reducible groups), reduction with tin(II) chloride (SnCl₂) in an acidic medium like ethanol and concentrated HCl is a viable alternative.[1][3] However, the workup for tin-based reductions can be more complex.

Validating the Synthesis: A Multi-faceted Spectral Analysis Approach

The identity and purity of the synthesized N-(5-amino-2-methylphenyl)-2-methylpropanamide must be unequivocally confirmed. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral_Validation cluster_product Synthesized Product cluster_analysis Spectral Analysis cluster_validation Validation Product Crude Product NMR 1H & 13C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Correct Structure? NMR->Structure Purity High Purity? NMR->Purity IR->Structure MS->Structure Structure->Purity If Yes

Caption: The logical workflow for spectral validation of the synthesized product.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the number, connectivity, and chemical environment of protons in the molecule.

  • Experimental Protocol:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Interpretation and Comparison:

CompoundKey ¹H NMR Signals (Predicted, δ ppm)
Starting Material: 2-Methyl-5-nitroaniline~7.8 (d, 1H, Ar-H ortho to NO₂), ~7.6 (dd, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~4.5 (s, 2H, -NH₂), ~2.1 (s, 3H, Ar-CH₃)
Intermediate: N-(2-methyl-5-nitrophenyl)-...propanamide~8.0-8.2 (d, 1H, Ar-H), ~7.8-8.0 (dd, 1H, Ar-H), ~7.3-7.5 (d, 1H, Ar-H), ~7.5 (br s, 1H, -NH-), ~2.5-2.8 (septet, 1H, -CH-), ~2.3 (s, 3H, Ar-CH₃), ~1.2 (d, 6H, -CH(CH₃)₂)
Final Product: N-(5-amino-2-methylphenyl)-...propanamide~7.0-7.2 (d, 1H, Ar-H), ~6.8-7.0 (d, 1H, Ar-H), ~6.4-6.6 (dd, 1H, Ar-H), ~7.3 (br s, 1H, -NH-), ~3.6 (br s, 2H, -NH₂), ~2.5-2.8 (septet, 1H, -CH-), ~2.1 (s, 3H, Ar-CH₃), ~1.2 (d, 6H, -CH(CH₃)₂)

Validation Insights:

  • Disappearance of Nitro-aromatic Protons: The downfield aromatic protons of the intermediate (δ ~8.0-8.2 ppm) will shift upfield in the final product (δ ~6.4-7.2 ppm) due to the electron-donating nature of the newly formed amino group.

  • Appearance of Amino Protons: A new broad singlet corresponding to the two amine protons (-NH₂) will appear around δ 3.6 ppm.

  • Retention of Amide and Isobutyryl Protons: The amide proton (-NH-), the methine septet, and the doublet for the two methyl groups of the isobutyryl moiety should remain, confirming the integrity of this part of the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

  • Experimental Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Interpretation and Comparison:

CompoundKey ¹³C NMR Signals (Predicted, δ ppm)
Intermediate: N-(2-methyl-5-nitrophenyl)-...propanamide~176 (C=O), ~148 (C-NO₂), ~140 (C-NH), ~132 (C-CH₃), ~125 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-CH), ~36 (-CH-), ~20 (-CH(CH₃)₂), ~18 (Ar-CH₃)
Final Product: N-(5-amino-2-methylphenyl)-...propanamide~176 (C=O), ~145 (C-NH₂), ~135 (C-NH), ~130 (C-CH₃), ~120 (Ar-CH), ~115 (Ar-CH), ~112 (Ar-CH), ~36 (-CH-), ~20 (-CH(CH₃)₂), ~17 (Ar-CH₃)

Validation Insights:

  • Upfield Shift of Aromatic Carbons: The carbon atom attached to the nitro group (C-NO₂) at ~148 ppm in the intermediate will be replaced by a carbon attached to an amino group (C-NH₂) and shifted upfield to ~145 ppm. Other aromatic carbons will also experience shifts due to the change in the electronic nature of the substituent.

  • Confirmation of Carbonyl Carbon: The presence of the amide carbonyl carbon signal around δ 176 ppm confirms the amide functionality.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.

  • Experimental Protocol:

    • Place a small amount of the solid sample on the crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation and Comparison:

CompoundCharacteristic IR Absorptions (cm⁻¹)
Intermediate: N-(2-methyl-5-nitrophenyl)-...propanamide~3300 (N-H stretch, amide), ~1680 (C=O stretch, amide I), ~1580 & ~1350 (asymmetric and symmetric N-O stretches of NO₂), ~1540 (N-H bend, amide II)
Final Product: N-(5-amino-2-methylphenyl)-...propanamide~3450 & ~3350 (asymmetric and symmetric N-H stretches of primary amine), ~3300 (N-H stretch, amide), ~1660 (C=O stretch, amide I), ~1620 (N-H bend, amine), ~1540 (N-H bend, amide II). The strong NO₂ stretches at ~1580 and ~1350 cm⁻¹ will be absent.[5][6]

Validation Insights:

  • Disappearance of Nitro Group Peaks: The most definitive evidence of a successful reduction is the complete disappearance of the strong, characteristic absorptions for the nitro group.

  • Appearance of Primary Amine Peaks: The emergence of two N-H stretching bands in the 3300-3500 cm⁻¹ region is a clear indication of the formation of the primary amine.[7]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity.

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the spectrum in positive ion mode.

  • Data Interpretation and Comparison:

CompoundExpected Molecular FormulaExpected [M+H]⁺ (m/z)
Intermediate: N-(2-methyl-5-nitrophenyl)-...propanamideC₁₁H₁₄N₂O₃223.11
Final Product: N-(5-amino-2-methylphenyl)-...propanamideC₁₁H₁₆N₂O193.13

Validation Insights:

  • Correct Molecular Ion Peak: The observation of a peak at m/z 193.13 corresponding to the protonated molecule [M+H]⁺ confirms that the reduction has occurred and the product has the correct molecular formula. The absence of a peak at m/z 223.11 indicates the complete consumption of the nitro-intermediate.

Conclusion: An Integrated Approach to Synthetic Validation

The successful synthesis of N-(5-amino-2-methylphenyl)-2-methylpropanamide is not merely the execution of a reaction sequence but a process underpinned by rigorous, multi-technique analytical validation. By systematically applying ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, and by understanding how the spectral data of the product, intermediate, and potential impurities differ, researchers can be confident in the identity and purity of their synthesized compounds. This guide provides a robust framework for such validation, emphasizing the causal links between experimental design and analytical outcomes, thereby upholding the principles of scientific integrity and reproducibility.

References

  • CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl) -
  • CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine -
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. - [Link]

  • Shevchenko, T., et al. HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. - [Link]

  • N-(5-amino-2-methylphenyl)propanamide. PubChem. - [Link]

  • EP0825979B1 - Process for the catalytic hydrogenation of arom
  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. - [Link]

  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions. NIH. - [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. - [Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. - [Link]

  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate. - [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. - [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. NIH. - [Link]

  • 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. - [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. - [Link]

  • Table of Characteristic IR Absorptions. - [Link]

  • Interpreting Infrared Spectra. Specac Ltd. - [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. - [Link]

  • Table of IR Absorptions. - [Link]

  • IR handout.pdf. - [Link]

  • SnCl2 catalyzed reduction of nitro to amine as an illustration to show... ResearchGate. - [Link]

  • What groups can be reduced by Sn/HCl? Chemistry Stack Exchange. - [Link]

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. ACS Publications. - [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. - [Link]

  • Nitro Reduction - Common Conditions. - [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of N-(5-amino-2-methylphenyl)-2-methylpropanamide and its Parent Aniline

A Guide for Researchers in Drug Development and Toxicology In the realm of small molecule research, particularly in the development of new therapeutic agents and the safety assessment of chemicals, understanding the stru...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development and Toxicology

In the realm of small molecule research, particularly in the development of new therapeutic agents and the safety assessment of chemicals, understanding the structure-activity relationship (SAR) is paramount. A common chemical modification, N-acylation of aromatic amines, is often employed to modulate the biological properties of a parent compound. This guide provides an in-depth comparison of the known biological activities of the parent aniline, 2,5-diaminotoluene, and its N-acylated derivative, N-(5-amino-2-methylphenyl)-2-methylpropanamide. This analysis is grounded in established principles of toxicology and metabolic pathways, offering insights for researchers in drug discovery and chemical safety.

Introduction: The Significance of N-Acylation

Aromatic amines are a class of compounds widely used in various industries, including as precursors for dyes, pharmaceuticals, and pesticides.[1] However, many aromatic amines are known to exhibit significant biological activity, including cytotoxicity and genotoxicity, which can lead to adverse health effects.[1][2] A key metabolic pathway for aromatic amines in biological systems is N-acylation, a process catalyzed by N-acetyltransferase (NAT) enzymes.[3][4][5] This enzymatic modification can profoundly alter the compound's interaction with biological targets, often leading to detoxification.[4][6] This guide will explore this principle through a comparative lens, examining 2,5-diaminotoluene and its N-acylated counterpart.

Chemical Structures at a Glance

CompoundStructure
2,5-Diaminotoluene (Parent Aniline)2,5-Diaminotoluene
N-(5-amino-2-methylphenyl)-2-methylpropanamide N-(5-amino-2-methylphenyl)propanamide

Note: The structure for N-(5-amino-2-methylphenyl)propanamide is shown as a close structural analog to N-(5-amino-2-methylphenyl)-2-methylpropanamide.

Comparative Biological Activity: A Data-Driven Overview

Biological Endpoint2,5-Diaminotoluene (Parent Aniline)N-(5-amino-2-methylphenyl)-2-methylpropanamide (N-Acylated Derivative)
Genotoxicity/Mutagenicity Positive . 2,5-Diaminotoluene has been shown to be mutagenic in the Ames test, particularly in the TA98 strain with metabolic activation (S9 mix).[7][8] It can induce DNA damage.[9]Predicted to be significantly lower or negative . N-acetylation is a known detoxification pathway for aromatic amines, which eliminates their genotoxic potential.[6] The N-acetylated metabolites of other aromatic amines have shown no mutagenic activity in the Ames test.[6]
Cytotoxicity Moderate to High . It has demonstrated cytotoxic properties in bone marrow.[7]Predicted to be lower . The acylation of the amino group is expected to reduce the compound's reactivity and interaction with cellular macromolecules, thereby lowering its cytotoxicity.
Skin Sensitization Potent skin sensitizer .[7]Predicted to have reduced sensitizing potential . Modification of the amino group can alter the compound's ability to act as a hapten and elicit an immune response.
Metabolic Activation Undergoes metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes, to form reactive intermediates that can bind to DNA.[5][6]The N-acylation blocks the primary amino group, preventing N-hydroxylation and subsequent activation to genotoxic species. The primary metabolic route is expected to be direct excretion or further metabolism of the acyl group.[6]

Delving into the Mechanism: The Role of Metabolic Pathways

The differing biological activities of 2,5-diaminotoluene and its N-acylated derivative can be largely attributed to their distinct metabolic fates.

Metabolic Pathway of 2,5-Diaminotoluene

The parent aniline, 2,5-diaminotoluene, can undergo two competing metabolic pathways: detoxification via N-acetylation or activation via N-hydroxylation. The latter pathway, mediated by cytochrome P450 enzymes, is a critical step in its mechanism of toxicity. The resulting N-hydroxyarylamine can be further metabolized to a highly reactive nitrenium ion, which is capable of forming adducts with DNA, leading to mutations and potential carcinogenicity.[5][6]

Caption: Metabolic pathways of 2,5-diaminotoluene.

Predicted Metabolic Pathway of N-(5-amino-2-methylphenyl)-2-methylpropanamide

In contrast, the N-acylated derivative has one of its primary amino groups blocked by the 2-methylpropanamide group. This structural modification prevents the initial N-hydroxylation step, which is critical for metabolic activation. Therefore, the compound is more likely to be directly excreted or undergo further metabolism on the remaining amino group or the acyl moiety, pathways that are generally considered detoxification routes.

Caption: Predicted metabolic pathway of the N-acylated derivative.

Experimental Protocols for Comparative Assessment

To empirically validate the predicted differences in biological activity, standardized in vitro assays are recommended. The following protocols provide a framework for conducting such a comparative study.

Experimental Workflow

ExperimentalWorkflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound_A 2,5-Diaminotoluene Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound_A->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Ames Test) Compound_A->Genotoxicity Compound_B N-(5-amino-2-methylphenyl)- 2-methylpropanamide Compound_B->Cytotoxicity Compound_B->Genotoxicity Compare_IC50 Compare IC50 Values Cytotoxicity->Compare_IC50 Compare_Revertants Compare Revertant Colonies Genotoxicity->Compare_Revertants Conclusion Conclusion on Comparative Activity Compare_IC50->Conclusion Compare_Revertants->Conclusion

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for N-(5-amino-2-methylphenyl)-2-methylpropanamide

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is paramount. This guide provides an in-depth, experience-driven comparison of analytica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is paramount. This guide provides an in-depth, experience-driven comparison of analytical methods for the characterization and quantification of N-(5-amino-2-methylphenyl)-2-methylpropanamide, a substituted aromatic amide. We will delve into the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just protocols, but the scientific rationale behind the methodological choices.

The structural confirmation and purity assessment of novel chemical entities are critical milestones in the drug discovery and development pipeline. Ensuring that the analytical methods employed are accurate, precise, and interchangeable is the core objective of cross-validation. This process is essential when transferring methods between laboratories or when a new method is introduced to replace an existing one.[1] This guide will provide a framework for establishing the equivalency of these key analytical techniques for N-(5-amino-2-methylphenyl)-2-methylpropanamide.

The Importance of Orthogonal Analytical Methods

Employing analytical techniques that rely on different chemical and physical principles is a cornerstone of robust analytical science. This orthogonality provides a higher degree of confidence in the analytical results. For instance, HPLC separates based on the analyte's partitioning between a mobile and stationary phase, GC separates based on volatility and interaction with a stationary phase, and NMR provides structural and quantitative information based on the magnetic properties of atomic nuclei. By cross-validating these diverse methods, we can triangulate the true value of the analyte's concentration and purity, minimizing the risk of method-specific biases.

Experimental Design for Cross-Validation

A successful cross-validation study hinges on a well-designed experimental plan. The following diagram outlines the workflow for the cross-validation of HPLC, GC-MS, and NMR methods for the analysis of N-(5-amino-2-methylphenyl)-2-methylpropanamide.

CrossValidationWorkflow cluster_preparation Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_crossval Cross-Validation Prep Prepare Stock Solution of N-(5-amino-2-methylphenyl)-2-methylpropanamide Spike Prepare Spiked Samples (e.g., in a relevant matrix) Prep->Spike Cal Prepare Calibration Standards Prep->Cal HPLC HPLC-UV Analysis Spike->HPLC GCMS GC-MS Analysis Spike->GCMS NMR qNMR Analysis Spike->NMR Cal->HPLC Cal->GCMS Cal->NMR Val_HPLC Validate HPLC Method (Linearity, Accuracy, Precision) HPLC->Val_HPLC Val_GCMS Validate GC-MS Method (Linearity, Accuracy, Precision) GCMS->Val_GCMS Val_NMR Validate qNMR Method (Linearity, Accuracy, Precision) NMR->Val_NMR Compare Compare Results from All Three Methods Val_HPLC->Compare Val_GCMS->Compare Val_NMR->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats

Caption: Workflow for the cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for aromatic amides.[2] A reversed-phase HPLC method with UV detection is proposed for the quantification of N-(5-amino-2-methylphenyl)-2-methylpropanamide.

Proposed HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Rationale for Method Parameters

The C18 stationary phase is chosen for its hydrophobicity, which will provide good retention for the aromatic amide. A gradient elution is employed to ensure adequate separation from potential impurities and to elute the analyte with a good peak shape in a reasonable time. Formic acid is added to the mobile phase to improve peak shape and to suppress the ionization of the amine group. A detection wavelength of 254 nm is selected based on the expected UV absorbance of the aromatic rings in the molecule.

Experimental Protocol: HPLC Method Validation
  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and a spiked sample to demonstrate that there is no interference at the retention time of N-(5-amino-2-methylphenyl)-2-methylpropanamide.

  • Linearity: Prepare a series of at least five calibration standards of N-(5-amino-2-methylphenyl)-2-methylpropanamide in the expected concentration range. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Analyze samples of known concentration (at least three levels: low, medium, and high) in triplicate. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be within acceptable limits (typically ≤ 3%).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3][4] For an amide like N-(5-amino-2-methylphenyl)-2-methylpropanamide, its volatility may be a limiting factor, but it is often amenable to GC analysis at appropriate temperatures. The mass spectrometer provides high selectivity and structural information.

Proposed GC-MS Method
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-350

Rationale for Method Parameters

A non-polar DB-5ms column is a good starting point for the analysis of a wide range of organic compounds. The temperature program is designed to ensure the elution of the analyte without thermal degradation. The MS parameters are standard for EI, which will produce a reproducible fragmentation pattern for structural confirmation and quantification.

Experimental Protocol: GC-MS Method Validation

The validation parameters for GC-MS are similar to those for HPLC:

  • Specificity: Analyze a blank and a spiked sample to ensure no interfering peaks at the retention time of the analyte. The mass spectrum of the analyte in the sample should match that of a reference standard.

  • Linearity: Prepare a series of at least five calibration standards. Plot the peak area of a characteristic ion against the concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Analyze spiked samples at three concentration levels in triplicate. The recovery should be within 95-105%.

  • Precision: Assess repeatability and intermediate precision as described for the HPLC method. The RSD should be within acceptable limits (e.g., ≤ 5%).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of an internal standard of known purity and concentration.[5]

Proposed qNMR Method
  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d₆

  • Internal Standard: Maleic acid (or another suitable standard with non-overlapping signals)

  • Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T₁).

  • Data Processing: Manual phasing and baseline correction. Integration of a well-resolved signal from N-(5-amino-2-methylphenyl)-2-methylpropanamide and a signal from the internal standard.

Rationale for Method Parameters

DMSO-d₆ is a common solvent for NMR that can dissolve a wide range of organic compounds. Maleic acid is a good internal standard as it is non-volatile, stable, and has a simple spectrum with a sharp singlet in a region that is unlikely to overlap with the analyte's signals. A high-field NMR spectrometer is preferred for better signal dispersion and sensitivity. A long relaxation delay is crucial for accurate quantification.

Experimental Protocol: qNMR Method Validation
  • Specificity: Acquire spectra of the analyte, the internal standard, and a mixture of the two to ensure that the signals chosen for quantification are well-resolved and free from overlap.

  • Linearity: While not strictly necessary for qNMR, a linearity experiment can be performed by preparing samples with varying ratios of analyte to internal standard to confirm the method's performance across a range of concentrations.

  • Accuracy: Prepare a sample with a known concentration of the analyte and the internal standard. The qNMR-determined concentration should be in close agreement with the gravimetrically prepared concentration.

  • Precision: Prepare and analyze at least six replicate samples. The RSD of the calculated concentrations should be low (e.g., ≤ 2%).

Cross-Validation: Comparing the Methods

The core of this guide is the comparison of the validated methods. A set of at least three independent batches of N-(5-amino-2-methylphenyl)-2-methylpropanamide should be analyzed using each of the three validated methods.

Data Presentation

The results of the cross-validation study should be presented in a clear and concise table.

Sample IDHPLC Assay (%)GC-MS Assay (%)qNMR Assay (%)Mean Assay (%)Overall RSD (%)
Batch 199.599.399.699.50.15
Batch 298.999.198.898.90.15
Batch 3100.199.8100.3100.10.25

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Statistical Analysis

A statistical analysis of the data is crucial to determine if there are any significant differences between the methods.[1]

StatisticalAnalysis Data Assay Data from HPLC, GC-MS, qNMR TTest Paired t-test (e.g., HPLC vs. GC-MS) Data->TTest FTest F-test for Equality of Variances Data->FTest ANOVA ANOVA (if more than two methods) Data->ANOVA Conclusion Conclusion on Method Equivalency TTest->Conclusion FTest->Conclusion ANOVA->Conclusion

Caption: Statistical analysis workflow for method comparison.

  • t-test: A paired t-test can be used to compare the means of the results obtained from two different methods. A p-value greater than 0.05 typically indicates that there is no statistically significant difference between the two methods.

  • F-test: An F-test can be used to compare the variances of the results from two methods, which provides information about their relative precision.

  • Analysis of Variance (ANOVA): ANOVA can be used to compare the means of the results from all three methods simultaneously.

Conclusion and Recommendations

The cross-validation of orthogonal analytical methods provides a high degree of confidence in the quality of analytical data. For the analysis of N-(5-amino-2-methylphenyl)-2-methylpropanamide, HPLC, GC-MS, and qNMR have been shown to be suitable techniques.

  • HPLC is a robust and widely available technique that is ideal for routine quality control.

  • GC-MS offers excellent selectivity and structural confirmation, making it a valuable tool for impurity identification.

  • qNMR serves as a primary method for the accurate determination of purity and for the qualification of reference standards.

The successful cross-validation of these methods, as demonstrated by the statistical equivalence of the results, ensures that reliable data can be generated throughout the lifecycle of a drug development project. This guide provides a comprehensive framework for conducting such a study, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9]

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • News-Medical. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • HELDA - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • International Council for Harmonisation. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

Sources

Comparative

Comparative Guide: N-(5-amino-2-methylphenyl)-2-methylpropanamide vs. Standard Linkers in Kinase Inhibitor Synthesis

This guide serves as a technical benchmarking analysis of N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS: 926212-85-3), a specialized bifunctional building block used in the synthesis of Type II kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking analysis of N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS: 926212-85-3), a specialized bifunctional building block used in the synthesis of Type II kinase inhibitors and fragment-based drug discovery (FBDD).

The following content objectively compares this isobutyryl-protected scaffold against standard commercial alternatives (Acetyl- and Boc-protected analogs), focusing on reaction selectivity, solubility profiles, and downstream synthetic utility.

Executive Summary: The Case for Isobutyryl Protection

In the optimization of 2-methyl-1,5-diaminobenzene (2,4-diaminotoluene) cores—common in BCR-ABL, c-KIT, and p38 MAPK inhibitors—the choice of the "tail" protecting group defines the solubility and reactivity of the intermediate.

While N-(5-amino-2-methylphenyl)acetamide (the acetyl analog) is the industry standard due to cost, N-(5-amino-2-methylphenyl)-2-methylpropanamide (the isobutyryl analog) offers superior performance in three critical areas:

  • Lipophilicity-Driven Solubility: The isopropyl group significantly enhances solubility in non-polar organic solvents (DCM, Toluene) compared to the methyl group of the acetyl analog, facilitating homogenous catalysis.

  • Steric Shielding: The bulky isobutyryl group provides enhanced hydrolytic stability and prevents "over-reaction" at the ortho-nitrogen during aggressive coupling conditions.

  • Crystallinity: The product profile often exhibits superior crystallization kinetics, aiding purification without chromatography.

Chemical Benchmarking & Performance Data

The following data compares N-(5-amino-2-methylphenyl)-2-methylpropanamide (Product A) against the Acetyl-analog (Standard B) and the Boc-analog (Standard C).

Table 1: Physicochemical & Synthetic Profile
FeatureProduct A (Isobutyryl) Standard B (Acetyl) Standard C (Boc)
CAS Number 926212-85-36962-44-3145089-63-4
Molecular Weight 192.26 g/mol 164.21 g/mol 222.28 g/mol
LogP (Predicted) 2.17 (Optimal for DCM)1.34 (Polar)2.85
Solubility (DCM, 25°C) High (>100 mg/mL) Moderate (<50 mg/mL)High
Amide Stability (pH 2) High (Steric bulk) ModerateLow (Acid labile)
Buchwald Yield (Avg) 92% 85%94%
Atom Economy ModerateHighLow (Loss of t-Bu)

Analyst Note: The higher LogP of the isobutyryl analog (Product A) is the differentiating factor. It allows for Buchwald-Hartwig couplings to be run in toluene at lower volumes, whereas the Acetyl analog often requires DMF/DMAc mixtures that complicate workup [1, 2].

Synthetic Utility & Mechanism

The core utility of N-(5-amino-2-methylphenyl)-2-methylpropanamide lies in its ability to differentiate the two amino groups of the 2,4-diaminotoluene core. The isobutyryl group permanently "masks" the amine ortho to the methyl group (Position 1), leaving the meta-amine (Position 5) free for library generation.

Mechanistic Advantage: The "Ortho-Isobutyryl Effect"

Unlike the acetyl group, the isobutyryl group introduces a steric clash with the adjacent methyl group (Position 2). This forces the amide bond out of planarity, reducing its resonance donation into the ring.

  • Consequence: The phenyl ring becomes slightly more electron-deficient compared to the acetyl analog.

  • Result: The free amine at Position 5 becomes more nucleophilic relative to the protected amine, enhancing selectivity in SNAr and Pd-catalyzed reactions.

Visualization: Selective Functionalization Workflow

The following diagram illustrates the parallel synthesis efficiency using the isobutyryl scaffold.

G Start Precursor: 2-Methyl-5-nitroaniline Step1 Acylation (Isobutyryl Chloride) Start->Step1 DCM, TEA 0°C -> RT Inter1 Intermediate: N-(2-methyl-5-nitrophenyl) isobutyramide Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 MeOH, 50 psi Product TARGET: N-(5-amino-2-methylphenyl)- 2-methylpropanamide Step2->Product Step3 Coupling (R-Cl / Pd) Product->Step3 Selectivity >99% Final Library Product: Kinase Inhibitor Analog Step3->Final

Figure 1: Synthetic pathway highlighting the generation and utilization of the isobutyryl scaffold. The steric bulk of the isobutyryl group ensures high fidelity during the final coupling stage.

Experimental Protocol: Comparative Buchwald-Hartwig Coupling

This protocol validates the performance of the isobutyryl analog against the acetyl standard in a challenging coupling with 4-chloro-3-pyridylpyrimidine (a model for Imatinib-like synthesis).

Objective

Synthesize N-(5-(4-(3-pyridyl)pyrimidin-2-ylamino)-2-methylphenyl)isobutyramide.

Reagents
  • Substrate: N-(5-amino-2-methylphenyl)-2-methylpropanamide (1.0 equiv, 192 mg)

  • Coupling Partner: 4-(3-pyridyl)-2-chloropyrimidine (1.1 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) / Xantphos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M)

Step-by-Step Methodology
  • Inerting: Charge a dried Schlenk tube with the Substrate, Coupling Partner, Pd2(dba)3, Xantphos, and Cs2CO3. Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. The isobutyryl substrate dissolves rapidly (<1 min), whereas the acetyl control typically requires sonication or heating to 40°C.

  • Reaction: Heat the mixture to 100°C for 4 hours.

    • Checkpoint: Monitor via LC-MS. The isobutyryl analog typically shows <2% homocoupling impurities compared to ~5% for the acetyl analog [3].

  • Workup: Cool to RT. Filter through a Celite pad.

  • Purification: Concentrate filtrate. The product often precipitates upon addition of cold ether (due to the lipophilic isobutyryl tail), allowing for filtration instead of column chromatography.

Results Comparison
  • Isobutyryl Yield: 92% (Isolated, off-white solid).

  • Acetyl Yield: 81% (Isolated, required column chromatography due to solubility issues in ether).

References

  • Liu, Y., et al. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. (Contextual grounding on the 2,4-diaminotoluene core). Retrieved from [Link]

Validation

"N-(5-amino-2-methylphenyl)-2-methylpropanamide" assessing batch-to-batch consistency

N-(5-amino-2-methylphenyl)-2-methylpropanamide: Assessing Batch Consistency & Performance Executive Summary: The "Silent Variable" in Kinase Inhibitor Synthesis N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS 926212-...

Author: BenchChem Technical Support Team. Date: February 2026

N-(5-amino-2-methylphenyl)-2-methylpropanamide: Assessing Batch Consistency & Performance

Executive Summary: The "Silent Variable" in Kinase Inhibitor Synthesis

N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS 926212-85-3), also known as N-(5-amino-2-methylphenyl)isobutyramide , is a critical aniline-based building block.[1] Structurally, it serves as a "linker-scaffold" in the synthesis of small molecule kinase inhibitors and peptidomimetics.[1] Its dual functionality—a stable isobutyramide protecting/directing group and a reactive primary amine—makes it indispensable for library generation.[1]

However, this duality creates a paradox: batch-to-batch inconsistency is inherent to its chemistry. The free aniline moiety (C5-NH2) is highly susceptible to oxidative degradation, while the amide linkage can undergo hydrolysis or migration under improper storage.[1]

This guide objectively compares "Standard Grade" commercial batches against "High-Fidelity" (Hi-Fi) re-purified standards, providing researchers with the experimental protocols necessary to validate material before committing to expensive GMP steps.[1]

Critical Quality Attributes (CQAs) & Comparative Analysis

In drug development, a "98% purity" Certificate of Analysis (CoA) often hides the 2% that kills your reaction.[1] We compared three commercial batches (Vendor A, Vendor B, and an Internal Reference Standard) to identify the specific impurities that drive performance failure.[1]

Table 1: Comparative Performance Metrics
FeatureHigh-Fidelity Reference (Internal Std)Standard Commercial Batch (Vendor A)Degraded/Aged Batch (Vendor B)Impact on Downstream Yield
Appearance White to Off-White Crystalline SolidPale Beige/Pink PowderBrown/Dark Orange ClumpsHigh: Color indicates oxidation (quinone imines) which act as radical scavengers, killing Pd-catalyzed couplings.[1]
HPLC Purity >99.5% (a/a)97.8% (a/a)94.2% (a/a)Moderate: 2-3% inert impurity is manageable; reactive impurities are not.[1]
Key Impurity A (Nitro-precursor)<0.05%0.8%1.2%Critical: Unreduced nitro groups poison hydrogenation catalysts.[1]
Key Impurity B (Bis-amide)<0.1%0.5%0.5%Low: Stoichiometric dead-weight, but chemically inert.[1]
Water Content (KF)<0.1%0.8%2.5%Critical: Hydrolyzes sensitive acid chlorides in the next step.[1]
Functional Yield (Amide Coupling)92% 84% 65% The ultimate metric of batch quality.[1]

The Mechanism of Inconsistency

To understand why batches vary, we must visualize the degradation and synthesis pathways.[1] The primary failure mode is Oxidative Polymerization of the free amine, triggered by light and moisture.[1]

Diagram 1: Impurity & Degradation Pathways[1]

DegradationPathways Start N-(5-amino-2-methylphenyl) -2-methylpropanamide (Target Molecule) Oxidation Oxidative Degradation (Pink/Brown Color) Start->Oxidation Air/Light Storage >25°C Hydrolysis Amide Hydrolysis (Acid/Base catalyzed) Start->Hydrolysis Moisture + Heat Quinone Quinone Imines (Catalyst Poisons) Oxidation->Quinone Polymers Insoluble Polymers (Tar) Quinone->Polymers Agglomeration Diamine 2,4-Diaminotoluene (Toxic/Reactive) Hydrolysis->Diamine Loss of Isobutyryl Synthesis Synthesis Precursor (Nitro-Amide) Synthesis->Start Reduction (H2/Pd) ImpurityNitro Unreduced Nitro Impurity Synthesis->ImpurityNitro Incomplete Rxn ImpurityNitro->Start Contaminates Batch

Caption: Figure 1. Degradation pathways showing how storage conditions (oxidation) and synthesis artifacts (unreduced nitro) compromise batch quality.

Experimental Protocols for Validation

Do not rely solely on the vendor's CoA.[1] The following protocols are designed to be "Self-Validating Systems"—if the control fails, the assay tells you immediately.

Protocol A: High-Resolution HPLC Profiling (Purity)

Objective: Detect the "Nitro" precursor (N-(2-methyl-5-nitrophenyl)isobutyramide) which co-elutes on standard gradients.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses amine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Hold 5 min.

  • Detection: UV at 210 nm (amide bond) and 254 nm (aromatic).[1]

    • Insight: The Nitro impurity absorbs strongly at 254 nm but has a different ratio at 210 nm compared to the Amine product.[1]

  • Pass Criteria: Main peak >98%. No single impurity >0.5% at 254 nm.[1]

Protocol B: Functional "Stress Test" (Coupling Efficiency)

Objective: Determine the "Effective Mass."[1] An oxidized batch may weigh correctly but contain 10% dead mass (oligomers).[1]

  • Reagents:

    • Test Batch (1.0 eq, 0.5 mmol)

    • Benzoyl Chloride (1.1 eq) - Standard electrophile[1]

    • Triethylamine (2.0 eq)[1]

    • DCM (anhydrous, 5 mL)[1]

  • Procedure:

    • Dissolve Test Batch in DCM/TEA.[1]

    • Add Benzoyl Chloride dropwise at 0°C.[1]

    • Stir 1 hour at RT.

    • Quench with MeOH.[1]

  • Analysis: Run TLC or LC-MS.

    • Success: Complete conversion to the Bis-Amide (Benzanilide derivative).[1]

    • Failure:[1] Presence of unreacted starting material (indicates catalyst poisoning if using coupling agents) or "smearing" (indicates polymeric amines).[1]

  • Calculation: Yield = (Isolated Mass / Theoretical Mass) * 100.[1]

    • Benchmark: A "High-Fidelity" batch yields >95%.[1] A "Standard" batch yields ~85-90%.[1]

Decision Framework: Batch Acceptance

Use this logic flow to determine if a batch is suitable for GMP or precious metal catalysis steps.

Diagram 2: QC Decision Tree

QC_Workflow Batch Incoming Batch (CAS 926212-85-3) Visual Visual Inspection Batch->Visual ColorFail REJECT: Brown/Pink/Sticky Visual->ColorFail Color Check ColorPass PASS: White/Off-White Visual->ColorPass HPLC HPLC Analysis (Protocol A) ColorPass->HPLC PurityFail REJECT: Nitro Impurity >0.5% HPLC->PurityFail Impurity Check PurityPass PASS: Purity >98% HPLC->PurityPass UseTest Functional Use Test (Protocol B) PurityPass->UseTest YieldFail REJECT: Yield <85% UseTest->YieldFail Reactivity Check Approve APPROVE for Synthesis UseTest->Approve

Caption: Figure 2. Standardized Quality Control Workflow for accepting amine intermediates.

Recommendations & Storage

  • Sourcing Strategy: Prioritize vendors who provide H-NMR confirming the absence of the 2-methyl-5-nitro precursor.[1]

  • Storage: This compound is hygroscopic and air-sensitive .[1]

    • Correct: Store under Argon/Nitrogen at 2-8°C.

    • Incorrect: Room temperature shelf storage (leads to "pinking").[1]

  • Purification: If a batch fails the visual test (pink), recrystallization from Ethanol/Water (9:1) is often effective in removing the oxidized quinone impurities, restoring the white crystalline form and reactivity.[1]

References

  • ChemBridge Corporation .[1] N-(5-amino-2-methylphenyl)-2-methylpropanamide Product Specifications. Hit2Lead Building Blocks. Retrieved from [1]

  • ChemicalBook . N-(5-amino-2-methylphenyl)-2-methylpropanamide Properties and Supplier Listings. Retrieved from [1]

  • Tianming Pharmaceutical . Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025).[1][2] Retrieved from

  • TriStar Intermediates . Quality Assurance Techniques for Batch-to-Batch Consistency. (2025). Retrieved from

Sources

Comparative

Publish Comparison Guide: Validating Target Engagement of N-(5-amino-2-methylphenyl)-2-methylpropanamide in Cells

This comprehensive guide details the validation of cellular target engagement for N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS 926212-85-3), a specific small-molecule probe often utilized as a structural analog or...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the validation of cellular target engagement for N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS 926212-85-3), a specific small-molecule probe often utilized as a structural analog or negative control in kinase inhibitor development (particularly for covalent acrylamide-based inhibitors).[1]

Executive Summary & Strategic Context

N-(5-amino-2-methylphenyl)-2-methylpropanamide is a critical small-molecule tool, primarily functioning as a non-covalent (reversible) control for acrylamide-based covalent inhibitors.[1] Its structure features a saturated isobutyramide group instead of the reactive acrylamide warhead found in many targeted covalent inhibitors (TCIs) like Ibrutinib or Osimertinib analogs.[1]

Validating the target engagement (TE) of this compound is essential to:

  • Establish Binding Specificity: Confirm that the reversible scaffold binds the same pocket as the covalent drug, validating the binding mode.[1]

  • Quantify Residence Time: Measure the off-rate (

    
    ) without the confounding factor of covalent bond formation.[1]
    
  • Differentiate Mechanisms: Prove that biological effects are driven by reversible occupancy rather than irreversible alkylation.[1]

This guide compares three primary cellular TE methodologies—Cellular Thermal Shift Assay (CETSA) , NanoBRET , and Drug Affinity Responsive Target Stability (DARTS) —specifically for this aniline-based probe.[1]

Comparative Analysis of Target Engagement Methodologies

The following table objectively compares the performance of TE methods for N-(5-amino-2-methylphenyl)-2-methylpropanamide, considering its physicochemical properties (small, soluble, likely kinase-targeted).

FeatureCETSA (Cellular Thermal Shift) NanoBRET (Bioluminescence Resonance Energy Transfer) DARTS (Drug Affinity Responsive Target Stability)
Primary Output Thermal stability shift (

)
Real-time occupancy (

,

)
Proteolytic protection
Suitability for Reversible Probes High .[1] Detects stabilization by reversible binding.[1]Very High . Measures equilibrium binding directly in live cells.[1]Medium . Requires high affinity for stable protection.[1]
Throughput Medium (Western Blot) to High (HT-CETSA)High (Plate-based)Low (Western Blot)
Labeling Requirement Label-free (Endogenous target)Requires Tracer + Luciferase-tagged TargetLabel-free (Endogenous target)
Key Limitation for this Compound May require high concentrations if affinity is low (fragment-like).[1]Requires a specific tracer (competitor) for the target.[1]Less sensitive for weak binders (

).[1]
Verdict Best for initial screening of endogenous targets.Best for quantitative kinetics (

).[1]
Best for confirming engagement in complex lysates.[1]

Scientific Rationale & Experimental Causality

Why These Methods?
  • CETSA is chosen because N-(5-amino-2-methylphenyl)-2-methylpropanamide is a structural analog.[1] If the active covalent drug causes a massive thermal shift (

    
    ), this reversible control should induce a smaller but significant shift (
    
    
    
    ), proving it binds the same pocket but stabilizes the protein less rigidly.[1]
  • NanoBRET is critical for measuring residence time .[1] Unlike the covalent parent which has infinite residence time (until turnover), this isobutyramide analog will have a measurable dissociation rate, providing insight into the scaffold's intrinsic affinity.[1]

Mechanism of Action Visualization

The diagram below illustrates the comparative binding dynamics and the validation workflow.

TE_Validation_Workflow Compound N-(5-amino-2-methylphenyl)- 2-methylpropanamide Target Target Protein (e.g., Kinase) Compound->Target Binds Complex Reversible Ligand-Target Complex Target->Complex Equilibrium CETSA CETSA: Thermal Stabilization Complex->CETSA Heat Challenge NanoBRET NanoBRET: Competitive Displacement Complex->NanoBRET Tracer Competition Shift Shift in Aggregation Temp (Tm) CETSA->Shift Readout Signal Loss of BRET Signal NanoBRET->Signal Readout Validation Validated Target Engagement Shift->Validation Signal->Validation

Caption: Workflow for validating reversible target engagement of the isobutyramide probe using CETSA and NanoBRET.

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Determine if the compound stabilizes the target protein in intact cells.[1]

Materials:

  • HEK293 or relevant cancer cell line.[1]

  • Compound: N-(5-amino-2-methylphenyl)-2-methylpropanamide (10 mM stock in DMSO).[1]

  • Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors.[1]

Step-by-Step Workflow:

  • Treatment: Seed cells at

    
     cells/mL. Treat with 10 
    
    
    
    M
    compound or DMSO control for 1 hour at 37°C. Note: Use a high concentration as this is a reversible probe.[1]
  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors. Aliquot into 10 PCR tubes (50

    
    L each).
    
  • Thermal Challenge: Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Incubate at room temperature (RT) for 3 minutes, then snap-freeze in liquid nitrogen (optional, improves lysis).

  • Lysis: Add NP-40 lysis buffer, incubate for 20 mins on ice.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet aggregated (unstable) proteins.

  • Detection: Analyze the supernatant via Western Blot using a specific antibody for the target.[1]

  • Analysis: Plot band intensity vs. Temperature. Calculate

    
    . A positive shift (
    
    
    
    ) confirms engagement.[1]
Protocol B: NanoBRET Target Engagement Assay

Objective: Quantify intracellular affinity (


) and residence time.[1]

Materials:

  • Promega NanoBRET™ TE Intracellular Kinase Assay (or similar).[1]

  • Plasmid expressing NanoLuc-Target fusion.[1]

  • Fluorescent Tracer (broad-spectrum kinase tracer).[1]

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with NanoLuc-Target plasmid.[1] Incubate 24 hours.

  • Tracer Addition: Add the cell-permeable fluorescent tracer at a concentration near its

    
     (determined previously).[1]
    
  • Compound Treatment: Add N-(5-amino-2-methylphenyl)-2-methylpropanamide in a dose-response series (e.g., 0.1 nM to 10

    
    M).[1]
    
  • Equilibration: Incubate for 2 hours at 37°C.

  • Measurement: Add NanoBRET substrate (furimazine).[1] Measure donor (460 nm) and acceptor (618 nm) emission.[1]

  • Calculation: Calculate BRET ratio (

    
    ). The compound will displace the tracer, reducing the BRET signal.[1]
    
  • Fit: Plot BRET ratio vs. [Compound]. Fit to a sigmoidal dose-response curve to determine intracellular

    
    .[1]
    

Data Interpretation & Troubleshooting

ObservationPotential CauseRemediation
No Thermal Shift (CETSA) Low affinity or incorrect temperature range.[1]Increase compound concentration to 50

M; optimize temperature gradient.
High Background (NanoBRET) Tracer binds non-specifically.[1]Titrate tracer concentration; ensure NanoLuc fusion is expressed at low levels (physiological).
Cytotoxicity Compound affects cell viability.[1]Perform a CellTiter-Glo assay in parallel; ensure assay duration is short (<4 hours).

References

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100-2122.[1] Link[1]

  • Robers, M. B., et al. (2015).[1] "Target engagement and drug residence time can be observed in living cells with BRET."[1] Nature Communications, 6, 10091.[1] Link[1]

  • Lomenick, B., et al. (2009).[1] "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989.[1] Link[1]

  • ChemScene. (2024). "N-(5-Amino-2-methylphenyl)isobutyramide (CAS 926212-85-3) Product Information." ChemScene. Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N-(5-amino-2-methylphenyl)-2-methylpropanamide in a Laboratory Setting

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component o...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of our professional responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(5-amino-2-methylphenyl)-2-methylpropanamide, a compound often utilized in medicinal chemistry and organic synthesis. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is essential. Based on the chemical's structure, we must assume it may cause skin and eye irritation[6][7].

1.1. Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and replaced if any signs of degradation are present.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically impervious apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Part 2: Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. It prevents dangerous chemical reactions and ensures that waste is disposed of in the most environmentally sound manner.

2.1. Waste Categorization: N-(5-amino-2-methylphenyl)-2-methylpropanamide should be classified as a non-halogenated organic solid waste . It is crucial to not mix this waste stream with halogenated solvents, heavy metals, or aqueous waste[8][9].

2.2. Container Selection and Labeling:

  • Container Type: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. The container must have a secure, tight-fitting lid[10][11].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(5-amino-2-methylphenyl)-2-methylpropanamide," and the approximate quantity. All constituents of a mixed waste stream must be listed with their percentages[11][12]. The date of waste accumulation should also be clearly marked[13].

Below is a decision-making workflow for the proper segregation of N-(5-amino-2-methylphenyl)-2-methylpropanamide waste.

WasteSegregation start Start: N-(5-amino-2-methylphenyl)-2-methylpropanamide Waste is_solid Is the waste a solid or a solution? start->is_solid solid_waste Solid Waste Stream is_solid->solid_waste Solid solution_waste Is the solvent halogenated? is_solid->solution_waste Solution final_container Place in a properly labeled, sealed, and compatible waste container. solid_waste->final_container non_halogenated_solution Non-Halogenated Organic Liquid Waste solution_waste->non_halogenated_solution No halogenated_solution Halogenated Organic Liquid Waste solution_waste->halogenated_solution Yes non_halogenated_solution->final_container halogenated_solution->final_container

Caption: Waste segregation decision workflow for N-(5-amino-2-methylphenyl)-2-methylpropanamide.

Part 3: Step-by-Step Disposal Procedures

3.1. Disposal of Unused or Expired Solid Compound:

  • Preparation: Ensure all required PPE is correctly worn.

  • Transfer: Carefully transfer the solid N-(5-amino-2-methylphenyl)-2-methylpropanamide into the designated non-halogenated organic solid waste container. Use a chemical spatula or scoop. Avoid creating dust.

  • Container Sealing: Securely close the waste container lid immediately after adding the waste[10][12].

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials[9].

3.2. Disposal of Contaminated Materials:

  • Solid Debris: Items such as contaminated gloves, weigh boats, and paper towels should be placed in the same non-halogenated organic solid waste container.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

3.3. Disposal of Empty Containers:

  • Initial Rinse: The first rinse of an empty container that held N-(5-amino-2-methylphenyl)-2-methylpropanamide must be collected as hazardous waste[12].

  • Subsequent Rinses: For a container that held a non-acutely toxic chemical, after the first rinse is collected, it can be triple rinsed with a suitable solvent (e.g., acetone or ethanol). The subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's policies.

  • Container Disposal: Once thoroughly rinsed and dried, the chemical label on the container must be defaced or removed before it can be discarded as non-hazardous waste or recycled[12].

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

4.1. Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: If the material is a solid, carefully scoop it into a container for disposal. If it is a solution, absorb it with an inert material such as vermiculite, sand, or a commercial absorbent pad[3].

  • Cleanup: Once the bulk of the spill is contained, decontaminate the area with a suitable solvent and then soap and water.

  • Waste Disposal: All materials used for the cleanup, including the absorbent and contaminated PPE, must be disposed of as hazardous waste in the appropriate container[8].

4.2. Large Spills:

  • Evacuation: Evacuate the immediate area.

  • Emergency Response: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately[12].

  • Ventilation: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

Part 5: Final Disposal and Record Keeping

5.1. Waste Pickup: Once a waste container is full, it must be presented for disposal through your institution's hazardous waste management program. Do not overfill containers; a good rule of thumb is to fill them to no more than 90% capacity[11].

5.2. Documentation: Maintain accurate records of the waste generated. This includes the chemical name, quantity, and date of accumulation. This documentation is often required for regulatory compliance.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Waste Disposal Guidelines for Research Labs. Labochem Technology. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • N-(5-amino-2-methylphenyl)propanamide. PubChem. [Link]

  • Amides, organic. Croner-i. [Link]

  • Material Safety Data Sheet - p-Amino Benzamide. Oxford Lab Fine Chem LLP. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • N-(5-amino-2-methylphenyl)-4-methylbenzamide. PubChem. [Link]

Sources

Handling

Personal protective equipment for handling N-(5-amino-2-methylphenyl)-2-methylpropanamide

Topic: CAS No: 926212-85-3 Synonyms: N-(5-amino-2-methylphenyl)isobutyramide; Imatinib Intermediate[1] Executive Safety Summary The "Why" Behind the Protocol: N-(5-amino-2-methylphenyl)-2-methylpropanamide is a functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS No: 926212-85-3 Synonyms: N-(5-amino-2-methylphenyl)isobutyramide; Imatinib Intermediate[1]

Executive Safety Summary

The "Why" Behind the Protocol: N-(5-amino-2-methylphenyl)-2-methylpropanamide is a functionalized aniline derivative and a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib).[1] While often classified as an irritant (Skin/Eye Cat. 2), its structural moiety (primary aromatic amine) necessitates handling it as a potential skin sensitizer and methemoglobinemia agent .

Standard laboratory PPE is insufficient.[1] The lipophilic nature of the isobutyramide group facilitates skin absorption, while the aniline functionality poses a risk of delayed systemic toxicity. This guide implements a Control Band 3 (Containment) strategy to ensure zero-contact handling.

Risk Assessment & Hazard Identification

Hazard ClassCriticalityMechanism of Action
Skin Sensitization HIGH Aromatic amines can haptenize proteins, leading to allergic contact dermatitis.[1] Sensitization is irreversible.[1]
Systemic Toxicity MODERATE Potential for methemoglobinemia (oxidation of hemoglobin) if absorbed in significant quantities.
Inhalation HIGH Fine powder form poses a dust hazard. Inhalation bypasses first-pass metabolism, increasing systemic risk.[1]
Eye Irritation MODERATE Mechanical and chemical irritation (Category 2A).

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling >10 mg of substance.

A. Hand Protection: The "Double-Shell" Protocol[1]
  • Rationale: Aromatic amines can permeate thin nitrile rubber. A single layer provides insufficient breakthrough time (<15 mins for solutions).

  • Layer 1 (Inner): 4 mil (0.10 mm) Nitrile (Examination Grade). Role: Comfort and sweat absorption.[1]

  • Layer 2 (Outer): 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile or Neoprene.[1] Role: Chemical barrier.[1]

  • Protocol: Inspect outer gloves every 30 minutes. If solvent contact occurs (e.g., DCM, Methanol), change outer gloves immediately .

B. Respiratory Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80-100 fpm).[1]

  • Secondary Barrier (If outside hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

    • Note: N95 masks are insufficient for protection against potential organic vapors released during synthesis or solubilization.[1]

C. Body Protection
  • Standard: Tyvek® (or equivalent non-woven polyethylene) lab coat with elastic cuffs .

  • Prohibited: Cotton lab coats (they absorb and hold the chemical against the skin).[1]

  • Footwear: Closed-toe, non-perforated leather or synthetic shoes.[1] Shoe covers recommended for spill cleanup.[1]

PPE Selection Logic (Visualization)

PPE_Selection Start Start: Handling CAS 926212-85-3 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Solid_Action Risk: Dust Inhalation Req: Fume Hood + Tyvek Coat Solid->Solid_Action Liquid_Action Risk: Skin Absorption Req: Double Nitrile Gloves + Splash Guard Liquid->Liquid_Action Scale Scale > 10 grams? Solid_Action->Scale High_Exp Mandatory: P100 Respirator (Backup) + Sleeve Covers Scale->High_Exp Yes Std_Exp Standard PPE Sufficient Scale->Std_Exp No

Figure 1: Decision logic for selecting PPE based on physical state and scale of operation.

Operational Protocol: Safe Handling Workflow

Step 1: Weighing (Critical Control Point)

Static electricity can cause this powder to "jump," contaminating surfaces.[1]

  • Setup: Place balance inside the fume hood.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.[1]

  • Transfer: Use a disposable anti-static weigh boat. Do not use weighing paper (high risk of spill).

  • Decon: Wipe the balance area with a methanol-dampened tissue immediately after weighing.[1] Dispose of the tissue as hazardous waste.[1]

Step 2: Solubilization
  • Solvent Choice: Soluble in DMSO, Methanol, and DCM.[1]

  • Addition: Add solvent slowly. Amine/amide solubilization can be slightly exothermic.[1]

  • Vessel: Keep the reaction vessel closed whenever possible. Use septa and syringes for reagent transfer to minimize open-air exposure.[1]

Step 3: De-Gowning (The "Clean Exit")

Most exposure occurs when removing contaminated PPE.[1]

  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Discard in solid waste.

  • Inspection: Check inner gloves for visible stains.[1]

  • Coat: Remove Tyvek coat, rolling it outward (dirty side in).[1]

  • Wash: Wash hands with soap and water for 20 seconds immediately after removing inner gloves.[1]

Emergency Response & Disposal

Accidental Exposure[1]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[2] Do not use ethanol (it enhances skin absorption of anilines).

  • Eye Contact: Flush for 15 minutes. Seek medical attention.

  • Inhalation: Move to fresh air. Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

Disposal Protocol
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[1] Label clearly with CAS 926212-85-3.[1][3][4]

  • Liquid Waste: Combine with compatible organic solvents (Non-Halogenated or Halogenated depending on solvent used).[1]

  • Destruction: High-temperature incineration is the required method for complete destruction of the aniline ring.[1]

Workflow Visualization

Handling_Workflow Prep 1. Prep (Double Glove, Static Check) Weigh 2. Weighing (In Hood, Anti-Static Boat) Prep->Weigh React 3. Reaction (Closed Vessel, Septum Transfer) Weigh->React Clean 4. Decon (Methanol Wipe, Dispose Tissue) React->Clean Exit 5. Exit (De-gown, Wash Hands) Clean->Exit

Figure 2: Sequential workflow for handling potent amine intermediates.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][5][6] [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). Medical Management Guidelines for Aniline. ATSDR.[1] [Link]

  • PubChem. (2024). Compound Summary: N-(5-amino-2-methylphenyl)isobutyramide (CAS 926212-85-3).[1][3][7] National Library of Medicine.[1] [Link]

Sources

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